Product packaging for Rhinanthin(Cat. No.:CAS No. 479-98-1)

Rhinanthin

Cat. No.: B1666126
CAS No.: 479-98-1
M. Wt: 346.33 g/mol
InChI Key: RJWJHRPNHPHBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhinanthin has been reported in Veronica anagallis, Plantago uniflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O9 B1666126 Rhinanthin CAS No. 479-98-1

Properties

IUPAC Name

2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJHRPNHPHBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aucubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

356 mg/mL at 20 °C
Record name Aucubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

479-98-1
Record name Aucubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Aucubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Aucubin

Aucubin was first isolated in 1905 from the leaves of Aucuba japonica nih.gov. Since then, it has been identified across a broad spectrum of plant families, including Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae nih.gov. The Plantaginaceae family is particularly rich in aucubin, to the extent that the compound serves as a chemotaxonomic marker for this group nih.gov.

Aucubin is distributed throughout various plant parts, including flowers, seeds, fruits, leaves, stems, and roots nih.gov. Its presence in plants is primarily attributed to its function as a defensive mechanism against generalist herbivores, as it has been shown to decrease their growth rates researchgate.netwikipedia.org.

Table 1: Plant Families and Representative Species Containing Aucubin

Plant FamilyRepresentative Species
PlantaginaceaePlantago asiatica, Plantago major, Plantago lanceolata, Plantago ovata, Veronica kellereri, Plantago uniflora nih.govresearchgate.netnih.govnih.govnih.gov
CornaceaeAucuba japonica nih.govresearchgate.netnih.gov
EucommiaceaeEucommia ulmoides nih.govresearchgate.netnih.govnih.gov
RubiaceaeGalium aparine researchgate.net
OrobanchaceaeRehmannia glutinosa, Melampyrum arvense, Parentucellia viscosa nih.govnih.gov
GlobulariaceaeGlobularia dumulosa nih.gov
GarryaceaeAucuba japonica researchgate.net
ScrophulariaceaeScrophularia umbrosa researchgate.net
AragoaceaeAragoa cundinamarcensis nih.gov
PlantaginaceaeCampylanthus salsaloides, Campylanthus glaber nih.gov
PinaceaeAbies spectabilis nih.gov

Influence of Genetic Factors on Aucubin Accumulation

The biosynthetic pathway of aucubin, originating from a cyclized lactone intermediate, exhibits organism-specific variations. For example, in Gardenia jasminoides, the pathway involves the glycosylation of the cyclized lactone intermediate to form boschnaloside, which is then hydroxylated at C10, oxidized to geniposidic acid, decarboxylated to bartisioside, and finally hydroxylated to yield aucubin researchgate.netwikipedia.org. In contrast, the biosynthetic route in Scrophularia umbrosa differs, where the lactone intermediate is glycosylated and oxidized at the C11 carbonyl to produce 8-epi-deoxy-loganic acid, subsequently converted to deoxygeniposidic acid, then hydroxylated at C10 to geniposidic acid, followed by decarboxylation and hydroxylation at C6 to form aucubin researchgate.net.

Environmental and Developmental Modulators of Aucubin Content

Influence of Light and TemperatureLight intensity significantly impacts aucubin accumulation. Plants grown under high light conditions tend to exhibit higher aucubin concentrationsresearchgate.netnih.gov. Conversely, low light intensity or shaded conditions have been shown to suppress the accumulation of aucubin in plantain leavesresearchgate.netnih.govfrontiersin.org. Research indicates that aucubin concentrations were, on average, 12% higher in high nutrient treatments when plants were exposed to high light, but 8% lower in high nutrient treatments under low light conditionsnih.gov.

Temperature also plays a critical role in modulating aucubin content. Relatively high air temperatures, such as 20°C/18°C (day/night), have been observed to enhance aucubin accumulation researchgate.netnih.gov. Consequently, plants cultivated under warmer conditions typically accumulate more aucubin compared to those grown at lower air temperatures, such as 15°C/10°C (day/night) researchgate.netnih.gov. The optimal air temperature for plant growth is generally associated with higher aucubin content researchgate.netnih.gov.

Table 2: Influence of Temperature on Aucubin Content

Temperature Regime (Day/Night)Effect on Aucubin ContentReference
20°C/18°C (High)Enhanced accumulation researchgate.netnih.gov
15°C/10°C (Low)Lower accumulation researchgate.netnih.gov
Optimal for GrowthHigher content researchgate.netnih.gov

Influence of Developmental Stage and SeasonalityThe developmental stage and age of a plant significantly affect its aucubin contentresearchgate.netnih.gov. In Plantago lanceolata, intermediate leaves have been found to contain more aucubin compared to mature leavesresearchgate.netnih.gov. As leaves age, there is an observed increase in aucubin content relative to the total iridoid glycosidesresearchgate.netnih.gov. Furthermore, new leaves can possess twice the amount of iridoid glycosides compared to mature leavesresearchgate.net.

Seasonal variations also dictate aucubin concentrations. The amount of aucubin typically increases from late spring to mid-fall, remaining relatively constant during mid-summer, and gradually decreasing in late fall, correlating with a decline in air temperature researchgate.netfrontiersin.org. Aucubin concentration is generally lowest during the summer months frontiersin.org.

Table 3: Seasonal Variation in Aucubin Content in Plantago lanceolata Leaves

SeasonTrend in Aucubin ContentReference
Late SpringIncrease researchgate.net
Mid-SummerRelatively Constant researchgate.net
Mid-FallHighest researchgate.net
Late FallGradual Decrease researchgate.net
Summer (Overall)Lowest frontiersin.org

Differences in aucubin levels have also been noted across various habitats and populations researchgate.net. Field-grown plants generally exhibit higher iridoid glycoside content compared to those grown in greenhouses researchgate.net. For instance, aucubin content in field-harvested Plantago lanceolata has been reported to range from 0.5% to 5% of dry weight in different studies researchgate.net.

Advanced Analytical Methodologies for Aucubin Quantification and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatography is the cornerstone for the separation of aucubin from other plant constituents. The selection of a specific technique is contingent on the desired scale and purity of the final product, ranging from analytical-scale quantification to preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of aucubin in various plant extracts. nih.govmazums.ac.ir Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A validated RP-HPLC method for determining aucubin in Plantago species used a Zorbax SB-C18 column with a gradient mobile phase of aqueous phosphoric acid and acetonitrile (B52724). researchgate.net Detection is typically performed using a UV detector at wavelengths between 204 and 210 nm. nih.govcore.ac.uk The HPLC method has been successfully applied to quantify aucubin in different developmental stages of Rehmannia glutinosa leaves and in various Veronica species. nih.govlekovitesirovine.rs

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC utilizing smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution. UHPLC systems, often coupled with mass spectrometry, provide enhanced sensitivity for aucubin determination.

Table 1: Examples of HPLC and UHPLC Methods for Aucubin Quantification

Parameter HPLC Method 1 researchgate.net HPLC Method 2 nih.gov HPLC Method 3
Plant Matrix Plantago lanceolata Rehmannia glutinosa Plantain
Column Zorbax SB-C18 Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) Prodigy ODS (250mm x 4.6mm, 5µm)
Mobile Phase Aqueous phosphoric acid and acetonitrile (gradient) Acetonitrile (5%) and 0.1% formic acid in water (95%) (isocratic) 98% Sodium dihydrogen phosphate (B84403) buffer, 2% Acetonitrile (isocratic)
Flow Rate Not specified 0.4 mL/min Not specified
Detection UV at 210 nm UV at 210 nm UV at 204 nm
Linearity (r) > 0.9995 Not specified Not specified
LOD 16.06 mg/mL Not specified Not specified

| LOQ | 53.33 mg/mL | Not specified | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC) in Separation

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for aucubin quantification. lekovitesirovine.rs This technique is particularly suitable for screening large numbers of samples and for the routine quality control of herbal materials. nih.gov

For the quantitative determination of aucubin in Vitex agnus-castus fruits, an HPTLC-densitometry method was developed using silica (B1680970) gel plates and a mobile phase of ethyl acetate-methanol-water (77:15:8, v/v/v). nih.govnih.gov After development, the chromatograms are visualized using a derivatizing agent, such as p-dimethylaminobenzaldehyde reagent, and the spots are scanned densitometrically, typically around 580 nm. nih.govakjournals.com Studies have shown that there are no significant differences in the aucubin content determined by HPLC and HPTLC methods, validating HPTLC as a reliable quantitative tool. researchgate.netlekovitesirovine.rs

Table 2: HPTLC Method Validation for Aucubin Quantification in Vitex agnus-castus nih.govnih.gov

Validation Parameter Result
Stationary Phase Silica gel HPTLC plates
Mobile Phase Ethyl acetate-methanol-water (77:15:8)
Detection Wavelength 580 nm (after derivatization)
Linearity Range 20-100 µg/mL
Correlation Coefficient (r²) 0.997
Recovery 95-98%
Precision (Intra-day RSD) < 4.9%
Precision (Inter-day RSD) < 7.2%
Limit of Detection (LOD) 6.6 µg/mL

| Limit of Quantitation (LOQ) | 20 µg/mL |

Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography Methodologies

For the isolation of larger quantities of aucubin for structural studies or as a reference standard, preparative chromatographic techniques are employed. Medium Pressure Liquid Chromatography (MPLC) is an effective intermediary step for purifying aucubin from crude plant extracts. nih.govubaya.ac.idnih.gov Following initial partitioning to remove lipophilic compounds, the aqueous phase containing aucubin is subjected to MPLC, often using a reversed-phase C18 stationary phase with a water-methanol gradient as the mobile phase. nih.gov

Flash chromatography, a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, is also utilized in the purification scheme for aucubin. These techniques are crucial for obtaining high-purity aucubin required for detailed biological and chemical analysis.

Spectrometric and Spectroscopic Techniques for Structural Elucidation and Quantification

While chromatography separates aucubin, spectrometric and spectroscopic techniques provide the means for its definitive identification, structural elucidation, and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of aucubin. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like aucubin. LC-ESI-MS analyses have confirmed aucubin content in various Plantago species, with results comparable to those from HPLC and HPTLC. researchgate.net

Tandem mass spectrometry (MS/MS), particularly when used with a triple quadrupole mass analyzer, offers exceptional selectivity and sensitivity for quantification. nih.gov In this setup, a specific precursor ion for aucubin is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple-reaction monitoring (MRM), significantly reduces background noise. An LC-ESI-MS/MS method has been developed for the simultaneous quantification of aucubin, ajugol, and catalpol (B1668604) in rat biological samples, monitoring the precursor-to-product ion transition of m/z 364.3→149.0 for aucubin in positive ionization mode. nih.gov A similar method established for quantifying aucubin in rat plasma used the m/z 364 → 149 transition. nih.gov

Time-of-Flight Mass Spectrometry (LC-TOF-MS, uHPLC–TOF-MS) for Precise Mass Analysis

Time-of-Flight (TOF) mass spectrometry provides high-resolution and accurate mass measurements, which are invaluable for confirming the elemental composition of a compound. When coupled with HPLC or UHPLC, this technique (LC-TOF-MS or uHPLC-TOF-MS) allows for the confident identification of aucubin in complex mixtures, even without a pure reference standard. researchgate.net The high mass accuracy of TOF-MS helps to distinguish aucubin from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This capability is particularly useful in metabolomics studies and for the structural characterization of iridoid glycosides in general. core.ac.uk

Fourier-Transform Infrared Spectroscopy (FTIR) and Near-Infrared Spectroscopy (FTNIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. When applied to Aucubin, FTIR analysis reveals characteristic absorption bands that correspond to the specific vibrational frequencies of its chemical bonds. The IR spectrum of Aucubin, typically obtained using a potassium bromide (KBr) disk, displays significant peaks indicative of its core structure. researchgate.net Notably, the spectrum shows a broad absorption band between 3629 and 1666 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibrations from the glucose moiety and the aglycone backbone. mdpi.com Another key absorption is the C=C stretching vibration, also found within that range, corresponding to the double bond in the cyclopentane (B165970) ring. mdpi.com

Analysis of isolated Aucubin has successfully identified numerous functional groups. researchgate.netmazums.ac.irresearchgate.net The presence of sp³ C-H stretching and bending vibrations, as well as C-O stretching vibrations from the alcohol and ether groups, are also clearly discernible in the spectrum, providing a molecular fingerprint of the compound. ieeesem.com

Near-Infrared (FTNIR) spectroscopy, often coupled with chemometric analysis, has emerged as a rapid, non-destructive, and cost-effective alternative for quantifying Aucubin in plant materials. mazums.ac.irmazums.ac.irresearchgate.net This method is particularly advantageous for high-throughput screening required in variety selection programs. juniperpublishers.com By developing predictive models, such as those using Partial Least Squares (PLS) regression, FTNIR can accurately determine Aucubin content from the spectra of dried and powdered plant leaves. researchgate.netjuniperpublishers.com These models correlate the spectral data with reference values obtained from traditional chromatographic methods. researchgate.net Research on Plantago lanceolata has demonstrated the successful application of FTNIR for predicting Aucubin content, achieving high correlation coefficients. juniperpublishers.com

Table 1: Performance of FT-NIR PLS Model for Aucubin Prediction in Plantago lanceolata
ParameterValueDescription
Correlation Coefficient (R-value)0.88Indicates a strong correlation between the actual and predicted Aucubin content. juniperpublishers.com
Root Mean Square Error (RMSE)0.56%Represents the standard deviation of the prediction errors, indicating the model's accuracy. researchgate.netjuniperpublishers.com
Wavelength Region1332-1836 nmThe specific near-infrared region used to build the predictive model. juniperpublishers.com

Electrophoretic Methods

Electrophoretic techniques offer high efficiency and resolution for the analysis of iridoid glycosides like Aucubin. mazums.ac.irmazums.ac.ir These methods separate molecules based on their differential migration in an electric field, providing a powerful tool for both qualitative and quantitative analysis in complex matrices such as plant extracts. mazums.ac.ir

Capillary Electrophoresis (CE) for Iridoid Analysis

Capillary Electrophoresis (CE) is a highly suitable technique for the quantitative analysis of iridoids. nih.gov Given that iridoids can be unstable and prone to hydrolysis under acidic conditions, CE is typically performed in basic buffer solutions. researchgate.net These alkaline conditions are advantageous as they enhance the electro-osmotic flow, leading to shorter migration times and faster analyses while preserving the integrity of the compounds. researchgate.netkbco.hr

A Quality by Design (QbD) approach has been successfully used to optimize CE methods for the analysis of multiple iridoids simultaneously. nih.gov Critical parameters such as buffer concentration, pH, applied voltage, and column temperature are systematically adjusted to achieve optimal separation and resolution. This methodology ensures the development of a rapid and reliable method for quantifying compounds like Aucubin in plant materials. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for Iridoid Analysis
ParameterOptimal Condition
Background Electrolyte51 mmol/L Borax solution with 40 mmol/L SDS nih.gov
pH9.47 nih.gov
Applied Voltage20 kV nih.gov
Column Temperature23°C nih.gov
Detection Wavelength254 nm nih.gov

Optimization of Extraction and Purification Protocols from Diverse Plant Matrices

The isolation of pure Aucubin from various plant sources requires carefully optimized extraction and purification protocols, as yields can vary significantly depending on the plant matrix and methods used. nih.gov Maceration with solvents like ethanol (B145695) or methanol (B129727) is a common initial extraction step, chosen for their ability to dissolve a wide range of compounds. nih.gov To enhance yields, some protocols utilize fresh plant material to prevent enzymatic degradation, as Aucubin can be sensitive to temperature and oxidation. nih.gov

A variety of advanced extraction and purification techniques have been developed to improve efficiency and yield. Hot Water Extraction (HWE) and Pressurized Hot Water Extraction (PHWE) have been shown to be highly efficient for isolating Aucubin and Catalpol from Veronica longifolia, with HWE demonstrating better repeatability. researchgate.netnih.gov

More recently, innovative solvents such as Natural Deep Eutectic Solvents (DES) have been employed. A response surface methodology was used to optimize the extraction of Aucubin from Eucommia ulmoides seed draff using a Choline chloride-Acetic acid (ChAce) based DES. This approach systematically evaluates multiple factors to find the most efficient extraction conditions. nih.govacs.org

Table 3: Optimized Extraction Conditions for Aucubin using DES
ParameterOptimal Value
HBD–HBA Ratio (Acetic Acid:Choline Chloride)2.18 acs.org
Liquid–Solid Ratio46.92 mL/g acs.org
Water Percentage37.95% acs.org
Extraction Temperature321.03 K acs.org
Extraction Time59.55 min acs.org

Following initial extraction, purification is typically achieved through various chromatographic techniques. A common sequence involves defatting the crude extract with a nonpolar solvent like petroleum ether, followed by column chromatography. nih.gov Stationary phases such as silica gel, Sephadex LH-20, and C-18 are frequently used in combination with gradient elution systems of solvents like water-methanol or petroleum ether-ethyl acetate. mdpi.comnih.govresearchgate.net Macroporous resins have also been effectively used for the purification and enrichment of Aucubin from extracts. nih.gov

Applications in Plant Chemotaxonomy and Quality Control of Plant Extracts

Iridoid glycosides, including Aucubin, serve as important chemotaxonomic markers, providing chemical evidence to clarify the taxonomic relationships between plant species. mazums.ac.irmazums.ac.ir The presence, absence, or relative abundance of specific iridoids can be characteristic of a particular plant family, genus, or species. Aucubin is notably recognized as a key chemotaxonomic marker for the Plantaginaceae family, as it is found in almost all Plantago species. mazums.ac.irnih.govresearchgate.net Its widespread distribution within this family helps in the systematic classification of its members. nih.gov

In the context of quality control, the quantification of Aucubin is crucial for the standardization of herbal raw materials and finished products. nih.gov Since Aucubin is a major bioactive component in many medicinal plants, its concentration is often used as a key indicator of quality and authenticity. mazums.ac.irmazums.ac.ir Analytical methods such as HPTLC and HPLC are routinely employed to determine the levels of Aucubin in plant extracts, ensuring consistency and efficacy. researchgate.netresearchgate.net The application of these analytical techniques allows for the regulation of herbal products and helps to distinguish between different species or varieties that may have morphological similarities but different chemical profiles. mazums.ac.irmazums.ac.ir

Pharmacological Investigations of Aucubin and Its Derivatives

Anti-Inflammatory Activities

Aucubin demonstrates notable anti-inflammatory effects across a range of experimental models. Its mechanisms involve the modulation of inflammatory signaling molecules, inhibition of critical pathways that propagate inflammation, and regulation of metabolic processes that produce inflammatory mediators.

Modulation of Inflammatory Cytokines (e.g., IL-1β, TNF-α)

Aucubin has been shown to significantly suppress the production and expression of key pro-inflammatory cytokines. These proteins are crucial mediators of the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies.

Research has demonstrated that aucubin can inhibit the secretion and mRNA synthesis of atherogenic adipokines, including interleukin-6 (IL-6), induced by tumor necrosis factor-alpha (TNF-α) in 3T3-L1 adipocytes nih.gov. In studies related to liver ischemia-reperfusion injury, aucubin treatment reduced the expression of TNF-α and interleukin-1β (IL-1β) nih.govnih.gov. This inhibitory effect on cytokines is also observed in various neurological contexts. For instance, in models of pilocarpine-induced epilepsy and traumatic brain injury, aucubin lowered the levels of pro-inflammatory cytokines such as IL-1β, HMGB1, and TNF-α mdpi.comnih.gov. Similarly, in cerebral ischemia-reperfusion injury models, aucubin treatment significantly alleviated the increase in IL-1β and TNF-α levels nih.govmdpi.com. In Complete Freund's Adjuvant (CFA)-induced inflammatory pain, aucubin treatment led to a notable decrease in the expression of IL-1β, IL-6, and TNF-α in the spinal cord nih.gov. Furthermore, in rat articular chondrocytes, aucubin has been shown to reverse the elevated gene and protein expression of multiple pro-inflammatory biomarkers challenged by IL-1β researchgate.net.

Model System/ConditionInhibited CytokinesKey FindingsSource
TNF-α-induced 3T3-L1 adipocytesIL-6, PAI-1, MCP-1Aucubin significantly inhibited the secretion and mRNA synthesis of these atherogenic adipokines. nih.gov
Liver Ischemia-Reperfusion Injury (Mice)TNF-α, IL-1βAucubin ameliorated the inflammatory response by reducing the expression of these cytokines. nih.govnih.gov
Pilocarpine-Induced Epilepsy (Mice)IL-1β, HMGB1, TNF-αAucubin treatment lowered the levels of these proinflammatory cytokines. mdpi.comnih.gov
Cerebral Ischemia-Reperfusion (Gerbils)IL-1β, TNF-αAucubin treatment suppressed ischemia-reperfusion-induced increases in cytokine levels. nih.govmdpi.com
CFA-Induced Inflammatory Pain (Mice)IL-1β, IL-6, TNF-αAucubin effectively decreased the expression of key inflammatory cytokines in the spinal cord. nih.gov
IL-1β-stimulated Rat ChondrocytesMultiple pro-inflammatory biomarkersAucubin reversed the increased gene and protein expression of inflammatory mediators. researchgate.net
Table 1. Effects of Aucubin on Pro-inflammatory Cytokine Production.

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, HMGB1/TLR-4)

A primary mechanism underlying aucubin's anti-inflammatory action is its ability to inhibit key signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and High Mobility Group Box 1 (HMGB1)/Toll-like Receptor-4 (TLR-4) pathways are central to this process.

Aucubin has been found to suppress the activation of NF-κB. In TNF-α-stimulated adipocytes, pretreatment with aucubin suppressed the degradation of IκBα (inhibitory kappa Bα), a critical step that precedes NF-κB activation nih.gov. This inhibition of the NF-κB pathway is a recurring finding across different studies. For instance, aucubin blocks NF-κB activation to reduce IL-6 and TNF-α levels in the gastric mucosa of mice with gastric mucosal lesions mdpi.comnih.gov. It also inhibits NF-κB signaling in human corneal cells, suppressing the mRNA expression of IL-1β, IL-8, and TNF-α mdpi.com.

Furthermore, aucubin has been shown to inhibit the HMGB1/TLR-4/NF-κB signaling pathway. In a model of liver ischemia-reperfusion injury, aucubin reduced the expression of HMGB1 and effectively inhibited the activation of the TLR-4/NF-κB pathway nih.govnih.govfrontiersin.org. In H₂O₂-stimulated neurons, aucubin inhibits the release of HMGB1 by reducing oxidative stress, which in turn decreases HMGB1-TLR4 binding and subsequent NF-κB activation mdpi.comnih.gov. Studies on cerebral ischemia and reperfusion injury also demonstrate that aucubin prevents the upregulation of TLR4 and the subsequent nuclear translocation of NF-κB, thereby attenuating neuroinflammation nih.govmdpi.com.

Effects on Arachidonic Acid Metabolism and Inflammatory Mediators

The metabolism of arachidonic acid is a critical source of potent inflammatory mediators, including prostaglandins and leukotrienes. When tissues are damaged, phospholipids in the cell membrane are converted to arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes mdpi.com.

Aucubin has been shown to influence this pathway. In cellular systems, aucubin demonstrated a significant inhibitory effect on the release of leukotriene C4 (LTC4) nih.gov. While its effect on prostaglandin E2 (PGE2) release was not statistically significant in one study, other research indicates that aucubin can inhibit the expression of COX-2, a key enzyme in prostaglandin synthesis, in various inflammatory models researchgate.netnih.govresearchgate.net. For example, aucubin can reverse the elevated gene and protein expression of COX-2 in rat chondrocytes challenged with IL-1β researchgate.net. It also inhibits COX-2 expression in activated microglial cells researchgate.net. Additionally, most iridoids, including aucubin, have been found to significantly inhibit thromboxane B2 (TXB2) release from human platelets, suggesting a selective inhibition of the TX-synthase enzyme as one of their anti-inflammatory mechanisms nih.gov.

Therapeutic Potential in Specific Inflammatory Conditions

The anti-inflammatory properties of aucubin have been investigated in several specific pathological conditions, demonstrating its potential as a therapeutic agent.

Gastric Mucosal Lesions: In mouse models of ethanol-induced acute gastric mucosal injury, oral administration of aucubin provided a protective effect. It decreased gastric ulcer indexes and histological scores nih.govresearchgate.net. This protection is attributed to its anti-inflammatory and antioxidant effects, including a significant decrease in myeloperoxidase (MPO) activity and the levels of TNF-α and IL-6 in the gastric tissue nih.govresearchgate.net. Aucubin also helps maintain gastric mucosal integrity by elevating COX-1 levels, which promotes the biosynthesis of prostaglandins essential for wound healing mdpi.comnih.gov.

Traumatic Brain Injury (TBI): Aucubin exhibits neuroprotective effects in experimental models of TBI. Treatment with aucubin has been shown to markedly attenuate brain edema and histological damage while improving neurological deficits nih.govresearchgate.net. The underlying mechanism involves the suppression of HMGB1-mediated inflammation and the inhibition of oxidative stress nih.govresearchgate.net. In H₂O₂-stimulated neurons, aucubin inhibits the release of HMGB1, leading to reduced NF-κB activation and lower levels of inflammatory cytokines mdpi.comnih.gov.

Osteoarthritis (OA): Aucubin has demonstrated protective effects on cartilage in models of osteoarthritis. Oral administration of aucubin can delay the progression of OA in a mouse model, as evidenced by reduced cartilage destruction and proteoglycan loss nih.govresearchgate.net. In vitro, aucubin protects chondrocytes against IL-1β-induced apoptosis and inflammation nih.govresearchgate.net. It has been shown to enhance the anti-catabolic and anti-inflammatory effects of hyaluronic acid on OA chondrocytes nih.gov. The protective mechanism involves inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species nih.govnih.gov.

Antioxidant Activities

In addition to its anti-inflammatory effects, aucubin is a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to many inflammatory diseases.

Regulation of Reactive Oxygen Species (ROS) Production

Aucubin has demonstrated the ability to regulate the production of ROS and enhance endogenous antioxidant defenses. Oxidative stress arises from the excess production of ROS, which can damage cells mdpi.com.

In models of traumatic brain injury, aucubin treatment suppressed the excessive generation of ROS and reduced cell apoptosis researchgate.net. It also provides neuroprotection against ischemic brain injury by attenuating oxidative stress, as shown by a reduction in superoxide anion production, oxidative DNA damage, and lipid peroxidation in hippocampal cells mdpi.com. In osteoarthritis models, aucubin has been found to reduce ROS production in chondrocytes, protecting them from apoptosis nih.govnih.gov. The hepatoprotective activity of aucubin also involves an antioxidant mechanism, where it inhibits ROS production and increases the levels of antioxidant enzymes like superoxide dismutase (SOD) mdpi.com. Studies have verified that aucubin can inhibit the generation of ROS, decrease malondialdehyde (MDA) content, and increase the levels of SOD, catalase (CAT), and glutathione (GSH) researchgate.net.

Model System/ConditionKey Antioxidant EffectsSource
Traumatic Brain Injury (Mice)Suppressed excessive generation of ROS; reduced cell apoptosis. researchgate.net
Forebrain Ischemia-Reperfusion (Gerbils)Reduced superoxide anion production, oxidative DNA damage, and lipid peroxidation. mdpi.com
Osteoarthritis (Chondrocytes)Reduced IL-1β-induced intracellular ROS production. nih.govresearchgate.net
Hepatic Reperfusion–Ischemic Injury (Mice)Inhibited ROS production and elevated SOD levels. mdpi.com
Various in vivo and in vitro modelsInhibited ROS generation, decreased MDA, and increased levels of SOD, CAT, and GSH. researchgate.net
Table 2. Antioxidant Activities of Aucubin through ROS Regulation.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2-ARE Pathway, Antioxidant Enzymes)

Aucubin has been shown to bolster the body's intrinsic antioxidant capabilities, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govtandfonline.com Research indicates that aucubin enhances the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govnih.govmdpi.com Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. mdpi.comnih.gov

Studies have consistently demonstrated that treatment with aucubin leads to the upregulation of several key antioxidant enzymes. These include heme oxygenase-1 (HO-1), superoxide dismutases (SOD1 and SOD2), catalase (CAT), and glutathione peroxidase (GSH-Px). tandfonline.comnih.govmdpi.comresearchgate.net For instance, in a model of traumatic brain injury (TBI), aucubin treatment triggered the Nrf2-induced antioxidant system. nih.govnih.gov Similarly, in models of forebrain ischemia-reperfusion injury, aucubin administration significantly increased the expression of SOD1 and SOD2 in hippocampal neurons. mdpi.com This activation of Nrf2 and subsequent increase in antioxidant enzyme expression is a critical mechanism by which aucubin helps to restore cellular redox balance and protect against oxidative damage. tandfonline.commdpi.comnih.gov

Table 1: Effect of Aucubin on Endogenous Antioxidant Systems

Pathway/EnzymeEffect of AucubinObserved in Model(s)Reference(s)
Nrf2 TranslocationEnhancedTraumatic Brain Injury, Nonalcoholic Fatty Liver Disease nih.govmdpi.comnih.gov
Heme Oxygenase-1 (HO-1)Increased ExpressionNonalcoholic Fatty Liver Disease, Chronic Obstructive Pulmonary Disease tandfonline.comnih.govresearchgate.net
Superoxide Dismutase (SOD)Increased Expression/LevelsForebrain Ischemia, Nonalcoholic Fatty Liver Disease tandfonline.comnih.govmdpi.com
Catalase (CAT)Increased LevelsGeneral Antioxidant Studies tandfonline.com
Glutathione Peroxidase (GSH-Px)Increased LevelsGeneral Antioxidant Studies tandfonline.com

Mitigation of Oxidative Stress in Disease Models

By activating endogenous antioxidant defenses, aucubin effectively mitigates oxidative stress across various experimental disease models. mdpi.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological feature in many diseases. mdpi.comnih.gov

In models of neurological injury, aucubin has shown significant efficacy. In experimental TBI, aucubin treatment suppressed the excessive generation of ROS and reduced cell apoptosis. nih.govnih.gov Similarly, in gerbils subjected to forebrain ischemia-reperfusion injury, pretreatment with aucubin significantly reduced the production of superoxide anions, oxidative DNA damage, and lipid peroxidation in the vulnerable CA1 pyramidal cells of the hippocampus. mdpi.com This protective effect is linked to its ability to directly scavenge ROS and reduce intracellular ROS production. mdpi.com

The benefits of aucubin extend to other conditions as well. In a mouse model of nonalcoholic fatty liver disease (NAFLD), aucubin administration inhibited oxidative stress, as evidenced by changes in the levels of myeloperoxidase (MPO) and superoxide dismutase (SOD). nih.gov Studies on chronic obstructive pulmonary disease (COPD) have also shown that aucubin alleviates oxidative stress by reducing markers like malondialdehyde (MDA) and increasing SOD levels. researchgate.netbohrium.comresearchgate.net These findings collectively demonstrate that aucubin can counteract the damaging effects of oxidative stress in diverse pathological conditions. mdpi.commdpi.com

Neuroprotective and Neurotrophic Effects

Preservation of Neuronal Viability and Function

Aucubin exerts significant neuroprotective effects by preserving the viability and function of neurons, particularly under conditions of stress or injury. nih.govnih.gov A primary mechanism for this protection is the inhibition of apoptosis, or programmed cell death. biorxiv.org Research has shown that aucubin can inhibit hydrogen peroxide (H2O2)-induced apoptosis in nerve cells. nih.gov

In a rat model of status epilepticus, pretreatment with aucubin significantly reduced the number of dead neurons and increased the number of surviving neurons in several hippocampal regions. nih.gov This neuroprotective effect was associated with the induction of autophagy and inhibition of necroptosis, another form of programmed cell death. nih.gov Furthermore, in studies on spinal cord injury (SCI), aucubin was found to reduce neuronal apoptosis, which is crucial for promoting functional recovery. biorxiv.orgnih.gov It also helps preserve neuronal marker proteins, indicating the maintenance of neuronal integrity. biorxiv.org Studies using differentiating neural precursor cells have also shown that aucubin promotes the survival of these newly formed neurons. cornell.eduresearchgate.net

Modulation of Neuroinflammation and Glial Cell Activation

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of many neurological disorders. nih.gov Aucubin has demonstrated a potent ability to modulate this response. nih.govmdpi.com It effectively inhibits the activation of both microglia and astrocytes in various disease models. nih.govnih.gov

In a mouse model of Parkinson's disease, aucubin treatment reduced the activation of microglia and astrocytes in the substantia nigra. tandfonline.comnih.gov Similar effects were observed in models of epilepsy, where aucubin attenuated the activation of these glial cells in the hippocampus. tandfonline.comnih.gov This anti-neuroinflammatory action is accompanied by a significant reduction in the production and release of pro-inflammatory cytokines. nih.gov Aucubin has been shown to decrease the levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in models of TBI, epilepsy, and cerebral ischemia-reperfusion injury. nih.govnih.govnih.govnih.gov The mechanism for this often involves the inhibition of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway. nih.govnih.govresearchgate.net

Table 2: Anti-Neuroinflammatory Effects of Aucubin

EffectTarget Cells/MoleculesDisease Model(s)Reference(s)
Inhibition of Glial ActivationMicroglia, AstrocytesParkinson's Disease, Epilepsy, Cerebral Ischemia nih.govnih.govnih.gov
Reduction of Pro-inflammatory CytokinesTNF-αEpilepsy, Cerebral Ischemia, TBI nih.govnih.govnih.gov
IL-1βEpilepsy, Cerebral Ischemia, TBI nih.govnih.govnih.gov
IL-6TBI, Cerebral Ischemia nih.govnih.gov
Inhibition of Signaling PathwaysTLR4/NF-κBSpinal Cord Injury, Cerebral Ischemia nih.govnih.gov

Promotion of Neural Precursor Cell Differentiation and Neurogenesis

Beyond protecting existing neurons, aucubin also appears to play a role in neurogenesis by promoting the differentiation of neural precursor cells (NPCs). nih.govnih.gov NPCs are stem cells present in the adult brain that can differentiate into new neurons, a process crucial for brain plasticity and repair. nih.gov

Studies using cultured NPCs from the rat embryonic hippocampus have shown that aucubin facilitates their differentiation into neurons. nih.govnih.gov Notably, aucubin demonstrates a degree of specificity, significantly promoting differentiation towards GABAergic neurons, which are the primary inhibitory neurons in the central nervous system. nih.govnih.gov At certain concentrations, aucubin dramatically increased the expression of GAD65/67, key enzymes for GABA synthesis, by more than three-fold. nih.gov While it also increased markers for glutamatergic neurons, the effect on GABAergic neurons was more pronounced. nih.gov This suggests that aucubin could be a candidate for therapeutic strategies aimed at replacing neurons lost in neurodegenerative diseases, particularly those affecting inhibitory GABAergic circuits. nih.govnih.gov

Therapeutic Efficacy in Neurological Disorders (e.g., Parkinson's Disease, Alzheimer's Disease, Epilepsy, Traumatic Brain Injury, Cerebral Hemorrhage)

The combined antioxidant, anti-inflammatory, and neurogenic properties of aucubin have translated into therapeutic efficacy in a range of preclinical models of neurological disorders. tandfonline.comnih.govresearchgate.net

Parkinson's Disease (PD): In the MPTP-induced mouse model of PD, aucubin treatment improved motor deficits. nih.gov This functional improvement was linked to the preservation of dopaminergic neurons in the substantia nigra and the rescue of dopamine levels in the striatum. nih.govnih.gov The neuroprotective effects in this model are attributed, in part, to the reduction of microglial and astrocyte activation. tandfonline.comnih.gov

Alzheimer's Disease (AD): Reviews suggest that aucubin may improve the prognosis of Alzheimer's disease, although detailed mechanistic studies are more prevalent for other neurological conditions. tandfonline.comnih.govresearchgate.netproquest.com

Epilepsy: In lithium-pilocarpine-induced epilepsy models, aucubin demonstrated anti-seizure effects, reducing the intensity and prolonging the latency of seizures. nih.govresearchgate.net Its therapeutic action in epilepsy is multifaceted, involving the inhibition of neuroinflammation (gliosis), the reduction of neuronal death in the hippocampus, and the regulation of neurotransmitter balance by increasing GABA levels and decreasing glutamate levels. tandfonline.comnih.govnih.gov

Traumatic Brain Injury (TBI): Aucubin has shown significant neuroprotective effects in mouse models of TBI. nih.govnih.gov It markedly attenuates brain edema, reduces histological damage, and improves neurological and cognitive deficits. nih.govtandfonline.comnih.gov These benefits are strongly linked to its ability to inhibit oxidative stress and inflammatory responses through the Nrf2 pathway. nih.govnih.gov

Cerebral Hemorrhage/Ischemia: In models of cerebral ischemia-reperfusion injury, aucubin provides neuroprotection by decreasing infarct volume and mitigating cerebral edema. nih.govnih.gov It alleviates oxidative stress and suppresses neuroinflammation by inhibiting glial activation and reducing pro-inflammatory cytokines. nih.govnih.govnih.gov These effects are mediated, at least in part, by activating pathways like AMPK and inhibiting inflammatory cascades like TLR4/NF-κB. nih.govnih.govnih.gov

Hepatoprotective and Anti-fibrotic Activities of Aucubin and its Derivatives

Aucubin, an iridoid glycoside, has demonstrated significant potential in protecting the liver from various insults and mitigating the progression of liver fibrosis. Research has focused on its efficacy against chemically induced liver damage, ischemia-reperfusion injury, and the cellular mechanisms underlying liver fibrosis.

Protection Against Chemically Induced Liver Injury

Studies have shown that aucubin can protect the liver from damage caused by toxins. For instance, in a model of nonylphenol (NP)-induced hepatotoxicity in rats, administration of aucubin was found to counteract the toxic effects of NP. jksus.org Nonylphenol, an environmental toxicant, is known to cause liver damage through the generation of reactive oxygen species (ROS). jksus.org

In this study, NP intoxication led to a significant increase in the levels of key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), indicating liver damage. However, co-treatment with aucubin significantly reduced the levels of these enzymes. Furthermore, NP exposure decreased the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GSR), and glutathione-S-transferase (GST), and depleted glutathione (GSH) content. Conversely, levels of malondialdehyde (MDA) and ROS were elevated. Aucubin treatment effectively reversed these changes, demonstrating its potent antioxidant properties. jksus.org

The protective effect of aucubin also extends to its anti-inflammatory action. NP administration was shown to increase the levels of nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, as well as cyclooxygenase-2 (COX-2) activity. Aucubin treatment significantly attenuated these inflammatory markers, suggesting that its hepatoprotective effects are mediated, at least in part, through the suppression of inflammatory pathways. jksus.org Histopathological analysis further confirmed that aucubin could ameliorate the morphological damage to liver tissue caused by NP. jksus.org Earlier research also highlighted aucubin's high liver-protective activity against carbon tetrachloride-induced hepatic damage in mice. mdpi.com

Table 1: Effect of Aucubin on Liver Function and Oxidative Stress Markers in Nonylphenol-Induced Hepatotoxicity

ParameterNP-intoxicated GroupNP + Aucubin-treated Group
Liver Enzymes
Alanine aminotransferase (ALT)Significantly IncreasedSignificantly Reduced
Aspartate aminotransferase (AST)Significantly IncreasedSignificantly Reduced
Alkaline phosphatase (ALP)Significantly IncreasedSignificantly Reduced
Oxidative Stress Markers
Superoxide dismutase (SOD)Significantly DecreasedSignificantly Increased
Catalase (CAT)Significantly DecreasedSignificantly Increased
Glutathione peroxidase (GPx)Significantly DecreasedSignificantly Increased
Malondialdehyde (MDA)Significantly IncreasedSignificantly Reduced
Reactive Oxygen Species (ROS)Significantly IncreasedSignificantly Reduced
Inflammatory Markers
Nuclear factor-kappa B (NF-κB)Significantly IncreasedSignificantly Reduced
Tumor necrosis factor-alpha (TNF-α)Significantly IncreasedSignificantly Reduced
Interleukin-1beta (IL-1β)Significantly IncreasedSignificantly Reduced
Interleukin-6 (IL-6)Significantly IncreasedSignificantly Reduced

Attenuation of Liver Ischemia-Reperfusion Injury

Liver ischemia-reperfusion injury (IRI) is a significant cause of morbidity in liver surgery and transplantation, with inflammatory and oxidative stress responses being major contributors. researchgate.netnih.gov Aucubin has been investigated for its protective effects in this context. In a study using a rat model of liver IRI, pretreatment with aucubin was found to significantly alleviate liver damage. researchgate.netnih.gov

The study demonstrated that aucubin reduced the increase in transaminases and improved the pathological changes in the liver induced by ischemia-reperfusion. researchgate.netnih.gov It also ameliorated the inflammatory and oxidative stress responses. Specifically, aucubin reduced the expression of high mobility group box 1 (HMGB1), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, aucubin was shown to inhibit the activation of the Toll-like receptor 4 (TLR-4)/nuclear factor-κB (NF-κB) signaling pathway. researchgate.netnih.gov These findings suggest that aucubin's hepatoprotective effect in liver IRI is mediated through its anti-inflammatory, antioxidative, and anti-apoptotic activities. researchgate.netnih.gov

Inhibition of Hepatic Stellate Cell Activation and Extracellular Matrix Deposition

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process primarily driven by the activation of hepatic stellate cells (HSCs). researchgate.net Aucubin has been shown to inhibit the activation of HSCs and the subsequent deposition of ECM. researchgate.netnih.gov

In a study using human hepatic stellate cells (LX-2), it was found that both aucubin and its aglycone, aucubigenin, could inhibit the activation and ECM deposition induced by transforming growth factor-beta 1 (TGF-β1). nih.gov Specifically, they reduced the protein expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, as well as collagen I, collagen III, and matrix metalloproteinase-2 (MMP-2). nih.gov

Another study elucidated that aucubin inhibits HSC activation by stimulating the Nrf2/Smad7 axis. researchgate.netresearchgate.net Aucubin was found to upregulate Smad7 in a dose-dependent manner, thereby blocking the TGF-β signaling pathway. researchgate.netresearchgate.net The activation of Nrf2 was identified as a direct target for aucubin's action, which was necessary for the upregulation of Smad7. researchgate.netresearchgate.net In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, aucubin effectively ameliorated the progression of fibrosis, reducing hepatic collagen deposition, transaminase levels, and inflammatory cytokines. researchgate.netresearchgate.net

Mechanisms Involving Anti-inflammatory and Antioxidant Pathways in Liver Protection

The hepatoprotective and anti-fibrotic activities of aucubin are strongly linked to its ability to modulate inflammatory and antioxidant pathways. nih.govnih.gov As discussed, aucubin can suppress the activation of the NF-κB pathway, a key regulator of inflammation, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β. jksus.orgresearchgate.netnih.gov

Aucubin's antioxidant effects are evident from its ability to enhance the activity of endogenous antioxidant enzymes like SOD and CAT, while reducing the levels of oxidative stress markers such as MDA and ROS. jksus.orgnih.gov In a model of lipopolysaccharide (LPS)-induced acute hepatitis, aucubin was shown to alleviate oxidative stress by upregulating the NRF2/HO-1 pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, aucubin enhances the expression of antioxidant and cytoprotective genes, thereby protecting liver cells from damage. researchgate.netresearchgate.netnih.govnih.gov

Anticancer Activities of Aucubin and its Derivatives

Aucubin has been investigated for its potential as an anticancer agent, with studies focusing on its cytotoxic, cytostatic, and antiproliferative effects on various cancer cell lines.

Cytotoxic, Cytostatic, and Antiproliferative Effects on Cancer Cell Lines

Research has demonstrated that aucubin exhibits antiproliferative activity against several types of cancer cells. One study investigated its effects on human non-small cell lung cancer A549 cells. nih.gov The findings revealed that aucubin inhibits the proliferation of these cells by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis. nih.gov The mechanism underlying the cell cycle arrest was attributed to the p53-mediated induction of p21. nih.gov Furthermore, the apoptotic effect of aucubin was linked to the enhancement of the Fas/Fas ligand system. nih.gov

Aucubin has also been evaluated for its antileukemic activity against various leukemic cell lines. While one study reported low antileukemic activities for aucubin against HL-60, K562, CCRF-CEM, and P3HRI cell lines, with IC50 values ranging from 26-56 µg/mL, it is important to note that the aglycone of aucubin has shown significant anticancer activity against leukemia P388 in vivo. researchgate.netnih.gov

In the context of breast cancer, aucubin has been shown to suppress tumor growth in a mouse model by inducing tumor cell apoptosis. nih.gov The tumor suppression rate was reported to be as high as 51.31 ± 4.07%. nih.gov Additionally, aucubin was found to alleviate organ inflammatory damage associated with breast cancer. nih.gov

Table 2: Antiproliferative Activity of Aucubin against Various Cancer Cell Lines

Cell LineCancer TypeEffectIC50 (µg/mL)
A549Non-small cell lung cancerCell cycle arrest (G0/G1), ApoptosisNot Reported
HL-60Promyelocytic leukemiaLow antiproliferative activity26-56
K562Chronic myelogenous leukemiaLow antiproliferative activity26-56
CCRF-CEMAcute lymphoblastic leukemiaLow antiproliferative activity26-56
P3HRIBurkitt's lymphomaLow antiproliferative activity26-56
4T1 (in vivo)Breast cancerTumor growth suppression, ApoptosisNot Applicable

Mechanisms of Action (e.g., Topoisomerase I Inhibition, STAT3 Pathway Modulation)

Aucubin, an iridoid glycoside, has demonstrated potential as an anticancer agent through various mechanisms of action. One of the key identified mechanisms is its role as a DNA topoisomerase I poison. nih.goveternopublisher.com Unlike many antitumor drugs that target topoisomerase II, aucubin selectively interferes with the activity of topoisomerase I. nih.govnih.gov It acts by stabilizing the covalent complex formed between topoisomerase I and DNA at the site of DNA strand breaks. nih.goveternopublisher.com This stabilization of the cleavage complex generates toxic DNA damage, which can lead to therapeutic effects in cancer. nih.goveternopublisher.com Research has shown that both aucubin and another iridoid, geniposide, are active as topoisomerase I poisons, while not affecting topoisomerase II. nih.gov Interestingly, at high concentrations, aucubin may also act as a catalytic inhibitor of topoisomerase I. nih.goveternopublisher.com

Beyond its effect on topoisomerase I, aucubin's anticancer activity has been attributed to other actions, such as being pro-apoptotic through the inhibition of IκB degradation and inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by antigens. nih.goveternopublisher.com In human non-small cell lung cancer A549 cells, aucubin has been found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the p53 and Fas/Fas ligand signaling pathways. researchgate.netnih.gov Furthermore, recent studies have indicated that aucubin can inhibit the activity of lung cancer stem-like cells by targeting β-catenin for degradation via the ubiquitin-proteasome pathway, thereby blocking the WNT signaling pathway. cusabio.com

While the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a known critical pathway in oncogenesis and a target for various cancer therapies, current research has not extensively elucidated a direct modulatory role for aucubin on this specific pathway in cancer cells. Aberrant STAT3 signaling is known to promote cancer progression by inhibiting apoptosis and inducing cell proliferation, angiogenesis, and metastasis. mdpi.comresearchgate.netyoutube.com

Role of Deglycosylation in Enhancing Anticancer Potential

The biotransformation of aucubin, specifically through deglycosylation, appears to be a critical step in enhancing its anticancer properties. The aglycone form of aucubin, known as aucubigenin, is produced when the glucose moiety is removed. nih.gov Studies have shown that this hydrolyzed form of aucubin can exhibit greater cytotoxicity and anticancer effects compared to the glycoside form. nih.gov

A notable example of this is seen in its effect on human chronic myeloid leukemia (CML) cells. Research has demonstrated that hydrolyzed aucubin has a more potent anti-leukemic effect than aucubin itself. researchgate.net The hydrolyzed form was found to inhibit the phosphorylation of the BCR-ABL fusion protein, a key driver in CML, and to induce apoptosis in these cancer cells. researchgate.net This suggests that the deglycosylation of aucubin is a crucial activation step that potentiates its ability to target specific oncogenic pathways. The aglycone has also been shown to inhibit DNA and RNA polymerases. nih.goveternopublisher.com

Anti-Osteoporosis and Bone Remodeling Effects

Aucubin has demonstrated significant therapeutic potential in the context of bone health, particularly in combating osteoporosis and promoting bone remodeling. Its effects are multifaceted, involving the inhibition of bone resorption and the promotion of bone formation.

Inhibition of Osteoclast Differentiation and Activity

A key aspect of aucubin's anti-osteoporotic action is its ability to inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption. Research has shown that aucubin can slow the development of osteoporosis by targeting osteoclast differentiation. researchgate.net

In studies using mouse models of osteoporosis, aucubin administration led to a decrease in the number of mature osteoclasts. The underlying mechanisms for this effect include the modulation of key signaling pathways. Aucubin has been found to inhibit osteoclast differentiation through the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant pathway. researchgate.net Additionally, it impedes the fusion of preosteoclasts into mature osteoclasts by inhibiting the MAPK/NF-κB signaling pathway.

Furthermore, treatment with aucubin has been shown to reduce the serum concentrations of factors associated with osteoclast activity, such as TRAP5b, IL-1, and IL-6, while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.net In cell culture models, aucubin treatment of RANKL-exposed cells resulted in a decreased number of multi-nuclear TRAP-positive cells and reversed the overexpression of osteoclast-related genes like TRAP5, NFATc1, and CTSK. researchgate.net

Promotion of Osteoblast Differentiation and Bone Formation

Complementing its inhibitory effect on osteoclasts, aucubin actively promotes the differentiation of osteoblasts, the cells responsible for new bone formation. mdpi.comyoutube.com This dual action makes it a promising agent for treating metabolic bone diseases like osteoporosis, which are characterized by an imbalance between bone resorption and formation. mdpi.comyoutube.com

Studies have demonstrated that aucubin enhances the expression of several key markers of osteoblast differentiation, including collagen I, osteocalcin (OCN), osteopontin (OPN), and osterix. mdpi.comyoutube.com The mechanisms behind this pro-osteogenic effect involve the regulation of multiple signaling pathways. Aucubin has been shown to promote osteoblast differentiation by modulating the bone morphogenetic protein-2 (BMP2) signaling pathway, specifically through the BMP2/Smads pathway. mdpi.com More recent research has also implicated the lncRNA-H19-driven Wnt/β-catenin signaling axis in aucubin-mediated bone formation.

In vivo experiments using a dexamethasone-induced mouse model of osteoporosis have confirmed these cellular effects. Aucubin treatment was found to increase cortical bone thickness, enhance bone density, and lead to tighter trabecular bone structure. mdpi.comyoutube.com

Interplay with Angiogenesis in Bone Regeneration (e.g., VEGFR2 Pathway)

The processes of angiogenesis (the formation of new blood vessels) and osteogenesis are intricately linked, and this coupling is essential for effective bone repair and regeneration. researchgate.net Aucubin has been shown to exert a dual effect by not only promoting bone formation but also by stimulating angiogenesis, which is critical for supplying nutrients and oxygen to the regenerating bone tissue. researchgate.net

Research indicates that aucubin promotes angiogenesis mediated by the vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net In studies using both zebrafish and human umbilical vein endothelial cells (HUVECs), aucubin demonstrated a pro-angiogenic effect. researchgate.net It was found to promote the proliferation, migration, and tube formation of endothelial cells, likely through the mediation of several signaling pathways including VEGFR2/MEK/ERK, Akt/mTOR, and Src/FAK. researchgate.net

Furthermore, aucubin has been observed to enhance the angiogenesis of a specific type of blood vessel known as type H vessels, which are closely associated with osteogenesis. This effect is thought to be mediated indirectly through its action on preosteoclasts, which are a source of platelet-derived growth factor-BB (PDGF-BB), a factor that promotes type H vessel formation. By inhibiting the maturation of preosteoclasts, aucubin increases their number, leading to enhanced PDGF-BB secretion and subsequent angiogenesis. This interplay highlights a sophisticated mechanism by which aucubin coordinates both vascularization and bone formation to facilitate regeneration.

Antimicrobial Activities

In addition to its other pharmacological properties, aucubin has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. nih.gov An extract of aucubin has been tested for its ability to inhibit the growth of several common pathogens.

The results of these studies showed that the aucubin extract exerted a strong antibacterial effect. The efficacy of this inhibition was found to vary depending on the specific pathogen. The order of susceptibility to the aucubin extract was observed to be: Staphylococcus aureus > Escherichia coli > Bacillus subtilis > Salmonella. At a concentration of 40 mg/mL, the aucubin extract produced significant zones of inhibition against these bacteria, indicating its potential as an antimicrobial agent.

Interactive Data Table: Antimicrobial Activity of Aucubin Extract (40 mg/mL)

PathogenInhibition Zone (mm)
Staphylococcus aureus35.9 ± 1.32
Escherichia coli30.7 ± 1.38
Bacillus subtilis20.5 ± 1.36
Salmonella15.9 ± 1.39

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Research has confirmed that aucubin exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. In vitro studies have established its efficacy by determining the Minimum Inhibitory Concentration (MIC) against several bacterial species. The MIC values for aucubin have been reported to range from 8 to 128 μg/mL against Gram-positive bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, and against Gram-negative bacteria including Proteus vulgaris, Enterobacter aerogenes, Klebsiella pneumoniae, Proteus mirabilis, and Citrobacter diversus mdpi.comnih.gov.

Further studies using aucubin extracted from Eucommia ulmoides demonstrated significant antibacterial action based on the diameter of the inhibition zone. At a concentration of 40 mg/mL, the extract showed strong activity, particularly against Staphylococcus aureus and Escherichia coli nih.gov.

OrganismTypeMeasurementResultReference
Staphylococcus aureusGram-PositiveInhibition Zone35.9 ± 1.32 mm nih.gov
Escherichia coliGram-NegativeInhibition Zone30.7 ± 1.38 mm nih.gov
Bacillus subtilisGram-PositiveInhibition Zone20.5 ± 1.36 mm nih.gov
SalmonellaGram-NegativeInhibition Zone15.9 ± 1.39 mm nih.gov
Various Gram-Positive & Gram-Negative BacteriaBothMIC8–128 μg/mL mdpi.comnih.gov

Antifungal Properties (e.g., Inhibition of Candida albicans Biofilm)

Aucubin has shown significant antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen known for its ability to form resilient biofilms. In vitro investigations have demonstrated that aucubin can inhibit the growth, biofilm formation, metabolic activity, and cell surface hydrophobicity of C. albicans in a dose-dependent manner.

Studies have quantified this activity, establishing a Minimum Inhibitory Concentration (MIC) range of 61 to 244 μg/ml for inhibiting total growth. The Minimum Fungicidal Concentration (MFC) was determined to be 244 μg/ml, indicating strong fungicidal activity at its highest tested concentration. Furthermore, aucubin was effective at preventing biofilm formation, with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 61 to 244 μg/ml.

TargetMeasurementConcentration (μg/ml)
C. albicans GrowthMIC61 - 244
C. albicans GrowthMFC244
C. albicans BiofilmMBIC61 - 244

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of aucubin are believed to be primarily mediated by its aglycone, aucubigenin, which is formed upon the enzymatic hydrolysis of the glycosidic bond in aucubin koreascience.kr. This conversion is considered a necessary step for its biological activity koreascience.krnih.gov.

The proposed mechanism for its antibacterial action involves the inhibition of crucial cellular processes. Studies suggest that aucubigenin interferes with bacterial metabolism, specifically by inhibiting RNA and protein biosynthesis within the bacterial cells koreascience.kr. The inhibition of RNA synthesis appears to be more pronounced than that of protein synthesis koreascience.kr.

For its antifungal activity, particularly against C. albicans, the mechanism is thought to involve the disruption of the fungal cell surface. It is proposed that aucubin acts by inhibiting the cell surface hydrophobicity (CSH) pathway, which is a critical factor for fungal adhesion and the initial stages of biofilm formation mdpi.comnih.gov.

Other Biological Activities

Beyond its antimicrobial effects, aucubin has been investigated for a variety of other pharmacological activities, demonstrating its potential to influence several physiological and pathological processes. mdpi.comnih.govnih.govresearchgate.net

Anxiolytic and Antidepressant Effects

Preclinical studies in animal models suggest that aucubin possesses both anxiolytic and antidepressant-like properties. In mouse models of anxiety, such as the elevated plus maze and light/dark box tests, administration of aucubin led to behaviors indicative of reduced anxiety. A notable finding was a significant increase in the percentage of entries into and the time spent in the open arms of the elevated plus maze.

The mechanisms underlying these effects are thought to be related to the modulation of neurotransmitter systems in the brain. Research indicates that aucubin may influence the levels of glutamate and gamma-aminobutyric acid (GABA) researchgate.net. Furthermore, it has been shown to inhibit the activity of key enzymes involved in the catabolism of monoamine neurotransmitters, including monoamine oxidase A (MAO-A) and catechol-O-methyltransferase (COMT) researchgate.net.

Antidiabetic Properties (e.g., Insulin Sensitization)

Aucubin has demonstrated significant antidiabetic potential in preclinical models. In studies using streptozotocin-induced diabetic rats, treatment with aucubin resulted in a notable reduction in blood glucose levels. This hypoglycemic effect is complemented by protective actions on the pancreas.

The administration of aucubin to diabetic rats was associated with an improvement in the condition of the pancreas, including a significant increase in the number of insulin-producing beta cells researchgate.net. The compound also appears to mitigate oxidative stress, a key factor in diabetic complications. It has been shown to reduce lipid peroxidation and enhance the activities of endogenous antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase in the liver and kidneys of diabetic animal models researchgate.net.

Antihyperlipidemic Activity

Several studies have identified aucubin as having antihyperlipidemic activity, suggesting its potential role in managing lipid metabolism disorders. mdpi.comnih.govnih.govresearchgate.net Research indicates that aucubin can help alleviate conditions such as obesity-induced atherosclerosis researchgate.net. Its therapeutic effects are linked to the reduction of atherogenic cholesterol and triglycerides. While detailed mechanistic studies are ongoing, the collective evidence points towards a beneficial role for aucubin in controlling hyperlipidemia.

Gastroprotective Mechanisms

Aucubin has demonstrated significant gastroprotective effects, primarily attributed to its potent anti-inflammatory and antioxidant properties. In a study investigating ethanol-induced gastric mucosal injury in mice, prophylactic oral administration of aucubin was found to decrease gastric ulcer indexes and improve histological scores. researcher.life The protective mechanism involves a significant reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and a decrease in the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researcher.lifedntb.gov.ua

Furthermore, aucubin combats oxidative stress by lowering malondialdehyde (MDA) levels, a product of lipid peroxidation, and augmenting the levels of the antioxidant glutathione (GSH) and the activity of superoxide dismutase (SOD). researcher.lifedntb.gov.ua The compound also enhances gastric mucosal defense by up-regulating the expression of heat shock protein-70 (HSP-70) and normalizing the levels of epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), and cyclooxygenase-1 (COX-1), all of which are crucial for maintaining mucosal integrity and promoting repair. researcher.lifedntb.gov.ua

Table 1: Effects of Aucubin on Biomarkers in Ethanol-Induced Gastric Mucosal Injury

Biomarker Effect of Aucubin Administration Implied Protective Mechanism
Myeloperoxidase (MPO) Decrease Reduction of inflammation
Tumor Necrosis Factor-α (TNF-α) Decrease Reduction of inflammation
Interleukin-6 (IL-6) Decrease Reduction of inflammation
Malondialdehyde (MDA) Decrease Reduction of oxidative stress
Glutathione (GSH) Increase Enhancement of antioxidant defense
Superoxide Dismutase (SOD) Increase Enhancement of antioxidant defense
Heat Shock Protein-70 (HSP-70) Increase Enhancement of mucosal protection
Epidermal Growth Factor (EGF) Normalization Promotion of mucosal repair
Vascular Endothelial Growth Factor (VEGF) Normalization Promotion of mucosal repair

Cardioprotective Effects

The cardioprotective potential of aucubin has been investigated in various models of cardiac injury, where it has been shown to mitigate damage through its anti-inflammatory, antioxidant, and anti-apoptotic activities. In a mouse model of lipopolysaccharide (LPS)-induced cardiac dysfunction, pretreatment with aucubin was found to ameliorate cardiac dysfunction, inflammation, oxidative stress, and apoptosis. czechmycology.org A key mechanism identified was the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which subsequently reduces the formation of pro-inflammatory cytokines. czechmycology.org

In a separate study on myocardial infarction (MI)-induced cardiac remodeling in mice, aucubin treatment led to decreased mortality, reduced infarct size, and improved cardiac function. researchgate.net Mechanistically, aucubin was found to inhibit the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net Furthermore, aucubin's cardioprotective effects are linked to the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which helps to attenuate reactive oxygen species (ROS) production and preserve thioredoxin (Trx). researchgate.net

Table 2: Cardioprotective Mechanisms of Aucubin in Different Injury Models

Cardiac Injury Model Key Mechanisms of Aucubin Research Findings
Lipopolysaccharide (LPS)-induced cardiac dysfunction Inhibition of NLRP3 inflammasome, reduction of oxidative stress and apoptosis Ameliorated cardiac dysfunction, reduced inflammation

Retinoprotective Effects in Retinal Degeneration Models

Aucubin has been shown to exert significant protective effects in models of retinal degeneration, primarily through its anti-oxidative and anti-apoptotic properties. In a study using an N-methyl-N-nitrosourea (MNU)-induced retinal degeneration mouse model, oral administration of aucubin preserved the outer nuclear layer, which contains photoreceptor cells. nih.gov Furthermore, electroretinography (ERG) responses, which were significantly decreased in MNU-injected mice, showed significant improvement in both a- and b-wave amplitudes with aucubin treatment. nih.govnih.gov

The protective mechanism of aucubin in this model involves the attenuation of photoreceptor cell apoptosis and a reduction in oxidative DNA damage, as indicated by decreased terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL) staining and reduced levels of 8-hydroxydeoxyguanosine (8-OHdG). nih.govnih.gov In a diabetic rat model, aucubin was also found to protect retinal ganglion cells (RGCs) by inhibiting the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. cabidigitallibrary.orgresearchgate.net This inhibition led to a reduction in RGC apoptosis, oxidative stress, and the expression of inflammatory factors. cabidigitallibrary.orgresearchgate.net

Table 3: Retinoprotective Effects of Aucubin and its Mechanisms

Retinal Degeneration Model Key Protective Effects of Aucubin Underlying Mechanisms
N-methyl-N-nitrosourea (MNU)-induced Preservation of outer nuclear layer, improved ERG responses Attenuation of photoreceptor cell apoptosis, reduction of oxidative DNA damage

Renoprotective Activity

Aucubin has demonstrated protective effects against kidney injury induced by certain toxins. In a study on cisplatin-induced acute kidney injury in mice, aucubin administration ameliorated histopathological changes and reduced elevated serum markers of kidney injury. nih.gov The renoprotective mechanism of aucubin in this context involves the suppression of several signaling pathways implicated in inflammation and apoptosis, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), Akt, and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Furthermore, aucubin was found to mitigate nonylphenol-induced renal damage in rats. This protection is attributed to its ability to attenuate apoptosis and oxidative stress within the kidney tissue.

Table 4: Renoprotective Mechanisms of Aucubin

Toxin/Model Protective Effects of Aucubin Key Mechanisms
Cisplatin-induced acute kidney injury Ameliorated histopathological changes, reduced serum markers of kidney injury Suppression of NF-κB, STAT3, Akt, and ERK1/2 signaling pathways

Anti-Aging Potential

The anti-aging potential of aucubin is primarily linked to its well-documented antioxidant and anti-inflammatory properties. nih.govchula.ac.th Oxidative stress and chronic inflammation are considered key contributors to the aging process, and by mitigating these factors, aucubin may help to slow down age-related cellular damage.

One of the mechanisms through which aucubin may exert its anti-aging effects is by combating the formation of advanced glycation end products (AGEs). nih.gov AGEs are harmful compounds that can form when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the aging process and the development of many age-related diseases. Iridoids, the class of compounds to which aucubin belongs, have shown potential in mitigating the accumulation of AGEs. nih.gov

Dermal Wound Healing Promotion

Aucubin has been shown to promote the healing of both dermal and oral wounds. In a study on oral wound healing in mice, topical application of aucubin resulted in earlier re-epithelization and matrix formation compared to an untreated control group. nih.gov Additionally, the number of inflammatory cells at the wound site was significantly lower in the aucubin-treated group, highlighting its anti-inflammatory role in the healing process. nih.gov

Table 5: Effects of Aucubin on Wound Healing

Wound Type Key Effects of Aucubin
Oral Wounds Earlier re-epithelization and matrix formation, reduced inflammatory cell infiltration

Anti-toxic Effects (e.g., Protection Against Specific Intoxications)

Aucubin has demonstrated significant protective effects against certain specific toxins, most notably α-amanitin, a deadly toxin found in some mushrooms. In mouse models of α-amanitin poisoning, aucubin administration significantly increased survival rates. The protective mechanism is believed to be twofold: firstly, aucubin appears to have a competitive effect on the α-amanitin-induced inhibition of liver RNA biosynthesis. Secondly, studies in rats have shown that aucubin can stimulate the excretion of α-amanitin, effectively clearing the toxin from the body more rapidly. researcher.lifenih.gov

In addition to its effects against α-amanitin, aucubin has also been shown to protect against cisplatin-induced nephrotoxicity, as detailed in the Renoprotective Activity section. nih.gov

Table 7: Mentioned Chemical Compounds

Compound Name
Aucubin
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Malondialdehyde (MDA)
Glutathione (GSH)
Superoxide Dismutase (SOD)
Heat Shock Protein-70 (HSP-70)
Epidermal Growth Factor (EGF)
Vascular Endothelial Growth Factor (VEGF)
Cyclooxygenase-1 (COX-1)
Lipopolysaccharide (LPS)
Nitric Oxide (NO)
Thioredoxin (Trx)
N-methyl-N-nitrosourea (MNU)
8-hydroxydeoxyguanosine (8-OHdG)
Cisplatin
Nonylphenol
Advanced Glycation End Products (AGEs)

Structure-Activity Relationship (SAR) Studies of Aucubin and Derivatives

The pharmacological versatility of aucubin has prompted extensive research into the relationship between its chemical structure and biological activity. These structure-activity relationship (SAR) studies are crucial for understanding the molecule's mechanism of action and for the rational design of more potent and specific therapeutic agents. Key areas of investigation include the influence of the glycoside moiety, the formation of its aglycone aucubigenin, and the synthesis of various analogues.

Role of the Glycoside Moiety in Biological Activity

The glucose portion of the aucubin structure is significant for its bioavailability and transport. While aucubin itself can be absorbed, its conversion to the aglycone form, aucubigenin, is often a prerequisite for its biological effects. researchgate.netmdpi.com This deglycosylation is thought to facilitate easier transport across cell membranes. mdpi.com

Furthermore, the glycosidic linkage can influence the molecule's stability and solubility. Studies have shown that the hydroxyl group at the C-1 position, when combined with a sugar to form a monoglycoside, can enhance the antioxidant effect of the compound. researchgate.net This suggests that while the aglycone may be the primary active form, the glycoside moiety is not merely an inert carrier but can modulate the compound's properties and even contribute to certain biological activities.

Impact of Aucubigenin Formation on Pharmacological Effects

The enzymatic or acidic hydrolysis of the glycosidic bond in aucubin yields its aglycone, aucubigenin. This transformation is a pivotal event that significantly impacts the pharmacological effects of the parent compound. Numerous studies have demonstrated that aucubigenin often exhibits more potent biological activity than aucubin itself.

A notable example is in the realm of anticancer activity. While aucubin shows some cytotoxic effects, its aglycone, aucubigenin, has been found to possess significantly stronger anticancer properties. One study investigating the effects on leukemia P388 cells found that aucubigenin had significant anticancer activity, whereas aucubin itself demonstrated no such activity. nih.gov This suggests that the removal of the glucose moiety unmasks or enhances the cytotoxic potential of the iridoid core. Similarly, hydrolyzed aucubin has been reported to have better anti-leukemia activity than the parent glycoside. mazums.ac.irmazums.ac.ir

The enhanced activity of aucubigenin is attributed to its increased lipophilicity compared to aucubin, which allows for better penetration of cell membranes to reach intracellular targets. The formation of aucubigenin is, therefore, a key activation step for many of the observed pharmacological effects of aucubin.

Design and Synthesis of Aucubin Analogues for Enhanced Efficacy

Building on the understanding of aucubin's SAR, researchers have embarked on the design and synthesis of novel analogues with the aim of enhancing specific therapeutic properties. These synthetic efforts often involve modification of the iridoid core or the attached functional groups.

One strategy has focused on creating derivatives with improved cytotoxic activity for potential anticancer applications. For instance, a series of novel cytotoxic iridoid glucosides have been synthesized from natural aucubin. researchgate.net These new compounds, characterized as unsaturated cycloalkenones, were designed to mimic natural cytotoxic oxylipins and prostaglandins. researchgate.netnih.gov One such novel iridoid glycoside, comprising a conjugated cyclopentenone pharmacophore, displayed significant antiproliferative activity against leukemia L1210 cells in vitro. nih.gov

The synthesis of these analogues allows for a systematic exploration of the structural requirements for activity and can lead to the development of compounds with improved potency and selectivity. These synthetic derivatives provide valuable tools for further pharmacological investigation and hold promise for the development of new therapeutic agents.

Identification of Key Structural Features for Specific Bioactivities

Through the study of aucubin, aucubigenin, and a variety of natural and synthetic derivatives, specific structural features have been identified as being crucial for particular biological activities.

For anticancer activity , the presence of the aglycone form (aucubigenin) is a critical determinant of potency. nih.gov The core iridoid structure, particularly the cyclopentenone ring system in some synthetic analogues, appears to be a key pharmacophore for cytotoxicity. nih.gov

In terms of anti-inflammatory activity , modifications at different positions of the iridoid structure have been shown to be important. For example, esterification at the C-11 position has been associated with good anti-inflammatory activity in some iridoids. researchgate.net Aucubin itself has demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators like TNF-α. nih.govnih.gov

For antioxidant activity , the presence of hydroxyl groups is significant. The formation of a monoglycoside at the C-1 hydroxyl group has been suggested to enhance antioxidant effects. researchgate.net

The table below summarizes the key structural features of aucubin and its derivatives and their associated biological activities.

Structural FeatureAssociated Biological ActivityResearch Findings
Glycoside Moiety Modulates bioavailability and solubility; enhances antioxidant activity.The glucose moiety's removal to form aucubigenin is often required for significant biological activity. researchgate.netmdpi.com The C-1 hydroxyl group in a glycosidic linkage can enhance antioxidant effects. researchgate.net
Aglycone (Aucubigenin) Potent anticancer and anti-leukemia activity.Aucubigenin shows significantly higher anticancer activity compared to aucubin. nih.govmazums.ac.irmazums.ac.ir
Cyclopentenone Ring Cytotoxic and antiproliferative effects.Synthetic analogues containing this pharmacophore exhibit significant in vitro activity against cancer cell lines. nih.gov
Esterification at C-11 Anti-inflammatory properties.Several iridoid derivatives with ester groups at this position show good anti-inflammatory activity. researchgate.net

Pharmacokinetic and Toxicological Considerations in Aucubin Research

Pharmacokinetic Profiles

The pharmacokinetic profile of aucubin has been the subject of various studies to understand its behavior in the body. These investigations have shed light on its absorption, distribution, metabolism, and elimination, which are crucial for evaluating its therapeutic potential.

Absorption Characteristics Across Different Administration Routes

The bioavailability of aucubin is significantly influenced by the route of administration. Studies in rats have demonstrated marked differences in absorption efficiency. Intravenous (IV) administration, by definition, results in 100% bioavailability. However, other routes show considerably lower and varied absorption rates.

Pharmacokinetic studies have revealed that the bioavailability of aucubin is highest when administered intraperitoneally (i.p.), followed by the hepatoportal (p.v.) route, with the oral (p.o.) route showing the poorest absorption. nih.govnih.govmdpi.com Specifically, at a dose of 100 mg/kg in rats, the bioavailability was reported to be 76.8% for i.p. administration, 83.5% for p.v. administration, and only 19.3% for oral administration. nih.gov This low oral bioavailability suggests that a significant portion of aucubin is not absorbed into the systemic circulation when taken orally. nih.govnih.govmdpi.comnih.gov Research also indicates a potential sex difference in the absorption of aucubin. nih.gov

Bioavailability of Aucubin via Different Administration Routes in Rats (100 mg/kg)

Administration RouteBioavailability (%)Reference
Intraperitoneal (i.p.)76.8 nih.govnih.govmdpi.com
Hepatoportal (p.v.)83.5 nih.gov
Oral (p.o.)19.3 nih.gov

Distribution Patterns in Organs and Tissues

Once absorbed, aucubin is widely distributed throughout the body. nih.gov Studies have shown its presence in a variety of organs and tissues. In rats, aucubin has been detected in the kidney, liver, heart, spleen, and lung. nih.gov Furthermore, research indicates that aucubin can cross the blood-brain barrier, as it has been found in the brain shortly after administration. One study noted that the peak concentration of aucubin in the brain occurred 5 minutes after a dose, and it was almost completely cleared from the brain within 4 hours.

Metabolic Pathways and Biotransformation Products

The biological activity of aucubin is linked to its biotransformation. Aucubin itself is a glycoside and requires deglycosylation to be converted into its active aglycone form, aucubigenin. nih.gov This conversion can occur both in vitro and in vivo. nih.gov The biosynthetic pathway of aucubin originates from geranyl pyrophosphate (GPP), a precursor for iridoids, which is formed through the mevalonate (B85504) pathway. wikipedia.org The specific steps in the biosynthesis from the cyclized lactone intermediate can vary between different plant species. wikipedia.org For instance, in Gardenia jasminoides, the pathway involves the glycosylation of the lactone intermediate to form boschnaloside, which is then oxidized to geniposidic acid, decarboxylated to bartisioside, and finally hydroxylated to form aucubin. wikipedia.org In contrast, the pathway in Scrophularia umbrosa involves different intermediates. wikipedia.org

Elimination Kinetics and Half-Life Determination

Studies in rats have provided insights into the elimination kinetics of aucubin. After intravenous administration of a 40 mg/kg dose, a linear pharmacokinetic behavior was observed. nih.gov The half-life of aucubin in the post-distributive phase (t1/2, β) was determined to be 42.5 minutes. nih.gov The total-body plasma clearance (CLt) was 7.2 ml/min/kg, and the volume of distribution (Vdss) was 346.9 ml/kg. nih.gov These parameters did not show significant changes with increasing doses, suggesting dose-independent elimination kinetics within the tested range. nih.gov

Elimination Kinetic Parameters of Aucubin in Rats (40 mg/kg IV)

ParameterValueReference
Half-life (t1/2, β)42.5 min nih.gov
Total-body plasma clearance (CLt)7.2 ml/min/kg nih.gov
Volume of distribution (Vdss)346.9 ml/kg nih.gov

Factors Influencing Bioavailability (e.g., pH Stability, Lipophilicity)

Several factors contribute to the low oral bioavailability of aucubin. One significant factor is its instability in acidic environments. nih.gov Aucubin degrades rapidly at low pH levels, with degradation half-lives of 5.1, 5.8, and 14.8 hours at pH 1.2, 1.6, and 2.0, respectively, at 37°C. nih.govnih.gov This suggests that a substantial portion of orally administered aucubin may be degraded in the acidic environment of the stomach before it can be absorbed. nih.govnih.govmdpi.com

Another key factor is its low lipophilicity. nih.govmdpi.com The partition coefficients of aucubin between n-octanol and buffers with pH ranging from 3.0 to 10.0 were found to be low, indicating poor lipid solubility. nih.gov This low lipophilicity likely hinders its absorption across the gastrointestinal tract. nih.govnih.govmdpi.com

Furthermore, the possibility of first-pass metabolism in the gastrointestinal mucosa and the liver may also contribute to its low oral bioavailability. nih.govnih.govmdpi.com Plasma protein binding of aucubin is low, at only 9%. nih.gov

Degradation Half-life of Aucubin at Different pH Levels (37°C)

pHHalf-life (hours)Reference
1.25.1 nih.govnih.gov
1.65.8 nih.govnih.gov
2.014.8 nih.govnih.gov

Toxicological Evaluations

Comprehensive Safety Assessments from Preclinical Studies

Preclinical research on Aucubin has consistently indicated a favorable safety profile in various animal models. Acute toxicity studies have been foundational in establishing the preliminary safety of this iridoid glycoside. For instance, early investigations into its protective effects also included assessments of its intrinsic toxicity. One key study evaluated Aucubin's effect on liver function in the context of toxin-induced damage. In this study, the protective activity of Aucubin against carbon tetrachloride (CCl4)-induced hepatotoxicity was assessed in mice. The results showed that Aucubin itself did not prolong sleep time induced by hexobarbital, unlike the CCl4-treated group, and it significantly mitigated the toxin-induced increase in key liver enzymes. nih.govtandfonline.com

Specifically, treatment with Aucubin effectively counteracted the liver damage caused by CCl4, as evidenced by the normalization of serum glutamic-oxalacetic transaminase (GOT) and serum glutamic-pyruvic transaminase (GPT) levels. nih.govtandfonline.com Another significant finding from preclinical models is Aucubin's protective capability against the fatal poisoning induced by α-amanitin, a toxin found in Amanita mushrooms. yakhak.org Intraperitoneal administration of Aucubin at doses up to 100mg/kg not only prevented severe hypoglycemia but also achieved a complete recovery rate of over 50% even when administered 12 hours after the toxin challenge. yakhak.org

In vitro studies have further corroborated the safety of Aucubin at a cellular level. Research on human myeloid leukemia cell lines (KBM-5, THP-1, and K562) found that Aucubin did not exhibit any cytotoxic effects. mdpi.com While these preclinical data are promising, it has been noted that further long-term sub-chronic and chronic toxicity tests are necessary to fully establish the safety of Aucubin for long-term use. nih.gov

Protective Effects of Aucubin Against Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice nih.govtandfonline.com
Treatment GroupDuration of Hexobarbital-Induced Hypnosis (minutes, mean +/- SD)Serum GOT Activity (units/ml)Serum GPT Activity (units/ml)
Saline Control24.8 +/- 8.5--
CCl4 Alone60.5 +/- 9.5IncreasedIncreased
Aucubin + CCl428.0 +/- 3.2Effectively Protected Against IncreaseEffectively Protected Against Increase

Tolerance Profiles and Absence of Serious Adverse Reactions Reported

Reviews of pharmacological and toxicological studies on Aucubin consistently report that the compound is well-tolerated in animal models. nih.govresearchgate.net Across a range of preclinical studies investigating its various biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects, no serious adverse reactions have been observed to date. nih.govresearchgate.net This good safety and tolerance profile is a significant characteristic of Aucubin, highlighting its potential value in the development of health products and pharmaceuticals. nih.gov The consistent lack of reported severe side effects in extensive preclinical evaluations supports its favorable safety assessment.

Mechanisms Underlying Antitoxic Effects

Aucubin exerts its protective effects against a variety of toxins through multiple, interconnected mechanisms, primarily centered on anti-inflammatory and antioxidant pathways. Its hepatoprotective effects, in particular, have been extensively studied.

Another critical mechanism is its potent antioxidant activity. Aucubin helps alleviate oxidative stress by regulating the levels of key enzymes and molecules. nih.govresearchgate.net It can adjust the levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS). nih.govresearchgate.net The upregulation of the NRF2/HO-1 signaling pathway appears to be a key component of this antioxidant response. nih.govresearchgate.net

Furthermore, in specific cases of poisoning, such as with CCl4 and α-amanitin, Aucubin demonstrates a direct protective effect on cellular machinery. It was found to inhibit the toxin-induced depression of hepatic RNA and protein synthesis. nih.govyakhak.org This action may be a crucial mechanism for its protective activities against certain types of liver damage. nih.govyakhak.org This multifaceted approach, combining anti-inflammatory, antioxidant, and direct cellular protective actions, underlies the robust antitoxic effects observed in preclinical studies.

Summary of Mechanisms Underlying Aucubin's Antitoxic Effects
Mechanism CategorySpecific ActionSignaling Pathway/Mediators InvolvedPrimary Outcome
Anti-inflammatoryInhibition of pro-inflammatory cytokine productionHMGB1/TLR-4/NF-κB mdpi.comReduced levels of TNF-α, IL-1β, HMGB1 mdpi.com
Restraint of NF-κB nuclear transferSTAT3/NF-κB nih.govresearchgate.netReduced levels of TNF-α, IL-6 nih.gov
AntioxidantReduction of oxidative stress markers-Decreased MDA and ROS levels nih.govresearchgate.net
Enhancement of antioxidant defenseNRF2/HO-1 nih.govresearchgate.netIncreased levels of SOD and GSH-Px nih.govresearchgate.net
Cellular ProtectionInhibition of toxin-induced effects-Counteracts depression of hepatic RNA and protein synthesis nih.govyakhak.org

Future Directions and Translational Research in Aucubin

Development of Advanced Formulation and Drug Delivery Systems

A critical barrier to the clinical translation of Aucubin is its suboptimal pharmacokinetic profile, particularly its low oral bioavailability. nih.gov Future research is heavily focused on developing advanced formulations and drug delivery systems to address these limitations.

Aucubin's poor oral bioavailability is multifactorial, stemming from its instability in acidic gastric fluid, poor absorption in the gastrointestinal tract due to low lipophilicity, and potential first-pass metabolism. nih.gov Pharmacokinetic studies in rats have highlighted a significant disparity in bioavailability between oral (19.3%) and intraperitoneal (76.8%) administration, underscoring the challenges of oral delivery. nih.gov The compound's degradation is pH-dependent, with rapid breakdown in highly acidic environments. nih.gov

To counter these issues, nanoformulation-based delivery systems are being explored as a promising strategy. nih.govjneonatalsurg.com These systems can protect Aucubin from the harsh acidic environment of the stomach, improve its solubility, and enhance its permeation across intestinal membranes.

Potential Nanoformulation Strategies for Aucubin:

Formulation StrategyMechanism of ActionPotential Advantages for Aucubin
Liposomes Encapsulate hydrophilic compounds like Aucubin within a lipid bilayer vesicle.Protects from pH-induced degradation in the stomach; can be surface-modified for targeted delivery. mdpi.com
Polymeric Nanoparticles Entrap or encapsulate Aucubin within a biodegradable polymer matrix.Offers controlled and sustained release, improving therapeutic duration and patient compliance. nih.gov
Nanoemulsions Disperse Aucubin in a stable oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.Increases the surface area for absorption and can improve the solubility and bioavailability of poorly soluble compounds. mdpi.com
Solid Lipid Nanoparticles (SLNs) Utilize solid lipids as a core matrix to encapsulate the drug.Combines advantages of polymeric nanoparticles and emulsions; high stability and potential for controlled release. jneonatalsurg.com

These advanced delivery systems offer a viable path to improving the systemic availability of Aucubin after oral administration, a crucial step for its development as a convenient therapeutic agent. nih.gov

Beyond improving bioavailability, the next frontier is the targeted delivery of Aucubin to specific tissues or cells to maximize therapeutic efficacy and minimize potential off-target effects. mdpi.com This can be achieved by functionalizing the surface of nanocarriers with specific ligands that recognize and bind to receptors overexpressed on target cells. mdpi.com

Hypothetical Targeted Delivery Applications for Aucubin:

Hepatocellular Carcinoma: Aucubin has shown hepatoprotective effects. nih.gov Nanoparticles decorated with ligands like glycyrrhetinic acid, which targets receptors on hepatocytes, could be used to deliver Aucubin directly to the liver.

Neurodegenerative Diseases: For conditions like Alzheimer's or Parkinson's disease, nanocarriers could be modified with ligands such as transferrin to facilitate crossing the blood-brain barrier and deliver Aucubin to affected neurons. researchgate.net

Inflammatory Conditions: In inflammatory diseases, nanoparticles can be designed to target activated immune cells or inflamed endothelium by using specific antibodies or peptides as targeting moieties. researchgate.net

These targeted strategies hold the potential to lower the required therapeutic dose of Aucubin, thereby increasing its safety and effectiveness for specific pathologies. mdpi.com

Advancing to Human Clinical Efficacy Studies

The wealth of positive preclinical data provides a strong foundation for progressing Aucubin into human clinical trials. However, this transition must be guided by a clear rationale and the identification of specific, well-defined clinical indications.

A substantial body of in vitro and in vivo research has documented the diverse biological activities of Aucubin, forming a solid rationale for its clinical investigation. nih.gov Preclinical studies have consistently demonstrated its potential as an anti-inflammatory, antioxidant, anti-fibrotic, neuroprotective, hepatoprotective, cardioprotective, and anti-cancer agent. nih.govmazums.ac.ir Furthermore, toxicological assessments have indicated that Aucubin has good tolerance with no serious adverse reactions reported to date, suggesting a favorable safety profile for initial human studies. nih.gov

Table of Selected Preclinical Findings for Aucubin:

Pharmacological EffectModel SystemKey Findings
Neuroprotection Spinal Cord Injury (SCI) Rat ModelPromoted axonal regeneration and motor recovery by reducing neuroinflammation and neuronal apoptosis. nih.gov
Anti-inflammatory Pilocarpine-Induced Epilepsy in MiceLowered levels of proinflammatory cytokines (IL-1β, HMGB1, TNF-α). nih.gov
Hepatoprotection In vitro and in vivo modelsExhibits protective effects against liver damage. nih.gov
Anti-osteoporosis Glucocorticoid-Induced Osteoporosis (GIOP) MiceAmeliorated bone microarchitecture and strength. nih.gov
Anticancer Various in vitro cell linesDemonstrates anti-cancer properties. nih.gov

This extensive preclinical evidence strongly supports the initiation of well-designed clinical trials to confirm the efficacy of Aucubin in human diseases. nih.gov

Based on its demonstrated mechanisms of action in preclinical models, Aucubin could be investigated for several specific clinical indications.

Potential Clinical Applications:

Neurological Disorders: Its neuroprotective and anti-inflammatory properties make it a candidate for treating conditions such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Liver Diseases: Given its strong hepatoprotective effects, Aucubin could be studied in patients with liver fibrosis, hepatitis, or other chronic liver conditions. nih.gov

Osteoporosis: The compound's ability to improve bone microarchitecture suggests its potential use as a therapeutic for glucocorticoid-induced or postmenopausal osteoporosis. nih.gov

Inflammatory Diseases: Its broad anti-inflammatory effects could be beneficial in various chronic inflammatory conditions.

Oncology: As an adjunct therapy, its anti-cancer properties warrant further investigation in specific types of malignancies. nih.gov

The selection of the initial clinical targets will be crucial and should be based on the strength of the preclinical evidence and the unmet medical need in each area.

In-depth Mechanistic Elucidation and Omics Integration

While many signaling pathways affected by Aucubin have been identified, a deeper, more integrated understanding of its mechanism of action is required. Modern "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offer powerful tools to achieve this systemic view. researchgate.netnih.gov

An untargeted metabolomics study on glucocorticoid-induced osteoporosis in mice revealed that Aucubin's therapeutic effect is mediated through the modulation of arachidonic acid metabolism. nih.gov This approach identified key metabolic pathways that were previously unknown. Another metabolomics study in grass carp demonstrated that dietary Aucubin improved flesh quality by altering lipid and amino acid metabolism, linked to the TGF-β/Smad and Nrf2 pathways. oup.com

Cell metabolomics has also been used to compare the neuroprotective mechanisms of Aucubin and other iridoid components, showing that they regulate pathways such as D-glutamine and D-glutamate metabolism, arginine biosynthesis, and glutathione metabolism. mdpi.com Integrated transcriptomics and metabolomics analyses are also being used to understand the biosynthesis of Aucubin and related compounds in plants like Eucommia ulmoides. mdpi.com

The integration of these omics platforms can provide a comprehensive map of the molecular changes induced by Aucubin, moving beyond a single-target, single-pathway analysis. This will be invaluable for identifying novel biomarkers of response, understanding polypharmacological effects, and potentially uncovering new therapeutic applications.

Comprehensive Mapping of Molecular Targets and Signaling Networks

A primary goal for future research is the creation of a comprehensive map of aucubin's molecular targets and the signaling networks it modulates. While current research has identified several key pathways, a more detailed understanding is necessary for its development as a therapeutic agent.

Studies have shown that aucubin exerts significant anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov This is a crucial pathway involved in the production of inflammatory cytokines. Research indicates that aucubin can suppress the degradation of inhibitory kappa Bα (IκBα) and the activation of extracellular signal-regulated kinase (ERK), both of which are critical steps leading to NF-κB activation. researchgate.netnih.gov By blocking this pathway, aucubin effectively reduces the secretion and mRNA synthesis of pro-inflammatory and atherogenic adipokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.netnih.gov

Further investigations have pointed to aucubin's influence on other significant signaling pathways. It has been reported to modulate the VEGF/VEGFR and Ang/Tie signaling pathways, which are involved in angiogenesis and could be relevant for its role in promoting osteogenesis. researchgate.net Additionally, its neuroprotective effects may be linked to its ability to inhibit the release of High Mobility Group Box 1 (HMGB1), thereby reducing HMGB1-TLR4 binding and subsequent inflammation in neurons. mdpi.com

The table below summarizes some of the known molecular targets and signaling pathways influenced by aucubin.

CategoryTarget/PathwayObserved Effect of AucubinAssociated Biological Activity
Inflammation Nuclear Factor kappa B (NF-κB)Inhibition of activation via suppression of IκBα degradation. researchgate.netnih.govAnti-inflammatory. nih.govresearchgate.net
Extracellular signal-regulated kinase (ERK)Suppression of activation. researchgate.netAnti-inflammatory.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Inhibition of production and mRNA synthesis. nih.govresearchgate.netmdpi.comAnti-inflammatory, Cardioprotective. mdpi.com
NLRP3 InflammasomePrevention of activation. mdpi.comCardioprotective.
Angiogenesis & Osteogenesis VEGF/VEGFR PathwayModulation. researchgate.netOsteoprotective.
Ang/Tie PathwayModulation. researchgate.netOsteoprotective.
Neuroprotection HMGB1-TLR4 PathwayInhibition of HMGB1 release and binding to TLR4. mdpi.comNeuroprotective.

Future research will aim to identify additional direct and indirect molecular targets to build a more complete signaling network, clarifying the full extent of aucubin's therapeutic potential.

Application of Multi-omics Technologies (Transcriptomics, Proteomics, Metabolomics)

The application of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—is poised to revolutionize the understanding of aucubin's mechanism of action. nih.govmdpi.com These high-throughput approaches allow for a holistic view of the molecular changes induced by aucubin within a biological system, moving beyond the study of single targets to a network-level analysis. nih.govtechscience.com

Transcriptomics: This technology can identify the full range of genes whose expression is altered by aucubin treatment. This would provide an unbiased view of the cellular processes affected, potentially uncovering novel pathways involved in its antioxidant, anti-fibrotic, and neuroprotective activities. researchgate.net

Proteomics: By analyzing changes in the entire protein complement of a cell or tissue after exposure to aucubin, proteomics can directly identify the proteins that are targets of aucubin's activity. nih.gov This can validate findings from transcriptomics and reveal post-translational modifications that are crucial for protein function.

Metabolomics: This approach focuses on the changes in small-molecule metabolites. researchgate.net It can provide a functional readout of the physiological state of a cell and reveal how aucubin alters metabolic pathways, which is particularly relevant for its reported effects on liver function and diabetes. researchgate.netmdpi.com

Integrating data from these different "omics" layers can provide a comprehensive and dynamic picture of aucubin's biological effects, helping to identify biomarkers for its activity and elucidate complex interactions that would be missed by single-omics analyses. mdpi.comnih.gov

Sustainable Sourcing and Biotechnological Production of Aucubin

As interest in aucubin grows, developing sustainable and reliable sources of the pure compound is critical. Research is focused on both improving extraction from natural sources and developing novel biotechnological production platforms.

Optimization of Extraction Yields from Natural Resources

Aucubin is naturally found in a variety of plants, most notably in the Plantago and Eucommia genera. mazums.ac.irresearchgate.net However, the concentration of aucubin in these plants can vary significantly based on a range of factors. mazums.ac.ir Research efforts are aimed at optimizing extraction by understanding and controlling these variables.

Factors Influencing Aucubin Content:

Environmental Conditions: High light intensity and relatively high air temperatures (e.g., 20°C/18°C day/night) have been shown to enhance aucubin accumulation, while low light and certain nitrogen sources can suppress it. mazums.ac.irmazums.ac.ir

Plant Age and Tissue: Iridoid glycoside content, including aucubin, generally increases as the plant ages. mazums.ac.ir Studies have also found that aucubin concentration is often significantly higher in the shoots compared to the roots. mazums.ac.irmazums.ac.ir

Genotype and Species: There are considerable differences in aucubin levels among different species of the same genus. For example, within seven Plantago species studied, the yield of aucubin reached up to 0.27% of the dry leaf weight. nih.gov In other cases, concentrations have been reported to increase from 2.1% to 4.8% over a growing season. mazums.ac.ir

Extraction Method: The choice of extraction technique is crucial for maximizing yield and purity. Unconventional methods like ultrasound-assisted extraction (UAE) and supercritical CO2 extraction have been applied. nih.gov Supercritical CO2 extraction, in particular, has been shown to offer a higher yield and lower cost compared to traditional methods like Soxhlet extraction for obtaining aucubin from Eucommia ulmoides seeds. mazums.ac.irmazums.ac.ir Because aucubin is unstable under acidic conditions or heat, extraction and separation must be performed quickly under controlled conditions. nih.govmazums.ac.ir

Exploration of Synthetic Biology and Plant Cell Culture for Production

To overcome the limitations of natural sourcing, such as seasonal and environmental variability, biotechnological production methods are being explored. openagrar.denih.gov Plant cell culture (PCC) and synthetic biology represent promising avenues for sustainable, large-scale production of aucubin. nih.govkoreascience.kr

Plant Cell Culture (PCC): This technology involves growing plant cells in controlled bioreactors. newtechfoods.com It begins with initiating callus cultures from plant tissue, which can then be grown as cell suspension cultures in liquid media. openagrar.dekoreascience.kr This approach allows for year-round production independent of geographical or environmental factors and can be scaled up in large bioreactors. nih.govnewtechfoods.com For complex natural products like aucubin, PCC offers a significant advantage over chemical synthesis. nih.gov Strategies to increase productivity include optimizing culture conditions and using elicitors like methyl jasmonate to stimulate secondary metabolite production. openagrar.de

Synthetic Biology: This emerging field combines engineering principles with biology to design and construct new biological parts, devices, and systems. nih.gov For aucubin production, this could involve elucidating its complete biosynthetic pathway and then transferring the necessary genes into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). nih.gov These microbial cell factories are well-understood and can be easily grown in large fermenters, potentially offering a highly efficient and scalable production platform. nih.gov

Synergistic Therapeutic Strategies and Combination Therapies

Exploring the synergistic potential of aucubin with other bioactive compounds is a key area for translational research. Combination therapies can enhance therapeutic efficacy, reduce the required amounts of individual components, and potentially overcome resistance mechanisms. mdpi.com

Investigation of Aucubin's Effects in Conjunction with Other Bioactive Compounds

Research into these interactions is crucial. For example, antioxidants derived from plants can enhance the action of antimicrobials or chemotherapeutics. mdpi.com Given aucubin's demonstrated antioxidant capabilities, investigating its combination with conventional antibiotics or anticancer drugs could reveal new therapeutic strategies. researchgate.net Future studies will likely focus on pairing aucubin with other natural products or existing pharmaceutical drugs to target complex diseases like metabolic syndrome, neurodegenerative disorders, and cancer more effectively.

Potential for Integration with Conventional Pharmacological Agents

The integration of natural compounds with conventional pharmacological agents represents a promising strategy in modern therapeutics, aiming to enhance treatment efficacy, reduce adverse effects, and overcome drug resistance. Aucubin, an iridoid glycoside with a diverse pharmacological profile, has been the subject of research exploring its potential in combination therapies, particularly in the fields of oncology and anti-inflammatory treatments. These investigations suggest that aucubin could serve as a valuable adjunct to existing drug regimens.

Synergistic Antitumor Effects

In oncology, a primary goal of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. Research has shown that aucubin can potentiate the anticancer activity of conventional chemotherapeutic drugs.

With Doxorubicin: While direct studies on the combination of aucubin and doxorubicin are emerging, the known properties of aucubin suggest a strong potential for beneficial interaction. Doxorubicin is a highly effective anthracycline chemotherapy agent, but its use is often limited by significant cardiotoxicity, which is linked to increased oxidative stress. frontiersin.orgmdpi.com Numerous studies have shown that co-administration of antioxidant compounds can mitigate this cardiotoxicity without compromising the drug's anticancer effects. frontiersin.orgnih.gov Given aucubin's well-documented antioxidant properties, it is hypothesized that it could act as a protective agent against doxorubicin-induced cardiac damage, potentially allowing for more effective cancer treatment regimens. researchgate.netmdpi.com

Mitigation of Conventional Drug Toxicity

Beyond enhancing efficacy, aucubin shows promise in reducing the toxic side effects associated with conventional drugs, which is a major challenge in cancer chemotherapy.

Cisplatin-Induced Nephrotoxicity: A significant dose-limiting side effect of cisplatin is acute kidney injury. nih.gov Research in animal models has shown that aucubin can protect against this nephrotoxicity. nih.gov When administered either orally or parenterally, aucubin ameliorated kidney histopathological changes and reduced elevated serum markers of kidney injury in mice treated with cisplatin. nih.gov The protective mechanism is attributed to aucubin's antioxidant and anti-inflammatory properties, which counteract the oxidative stress and inflammation that drive cisplatin-induced kidney damage. nih.gov

Potentiation of Anti-inflammatory Agents

Aucubin's intrinsic anti-inflammatory properties suggest it could be combined with conventional anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), to improve therapeutic outcomes.

With NSAIDs: Many conventional NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. nih.gov However, non-selective NSAIDs can cause significant gastrointestinal side effects. nih.gov Some research indicates that aucubin exhibits selective inhibitory effects on COX-2, an enzyme specifically involved in inflammation, similar to modern selective NSAIDs (coxibs). nih.gov An herbal extract containing aucubin and verbascoside was shown to suppress lipopolysaccharide-stimulated COX-2 expression in human neutrophils. nih.gov This suggests a potential for synergy where aucubin could be combined with standard NSAIDs, possibly allowing for lower doses of the conventional drug and thereby reducing the risk of adverse effects.

Overcoming Drug Resistance

Multidrug resistance (MDR) is a major obstacle to successful cancer treatment. frontiersin.org Natural compounds are increasingly being investigated for their ability to resensitize resistant cancer cells to chemotherapy. frontiersin.orgmdpi.comecancer.org While research in this area for aucubin is still developing, its mechanism of action in combination with cisplatin provides an early indication of its potential. By blocking the cisplatin-induced expression of PD-L1, aucubin effectively overcomes a mechanism of immune resistance that the tumor acquires in response to chemotherapy. nih.govresearchgate.net This modulation of tumor defense pathways is a key strategy in combating treatment resistance.

The table below summarizes key research findings on the integration of Aucubin with conventional pharmacological agents.

Conventional AgentDisease/Condition ModelKey Research FindingProposed Mechanism of InteractionPotential Clinical Benefit
CisplatinHepatocellular Carcinoma (HCC)Aucubin enhances the antitumor activity of cisplatin in a mouse xenograft model. nih.govresearchgate.netInhibition of cisplatin-induced PD-L1 expression via suppression of the Akt/β-catenin signaling pathway. nih.govIncreased treatment efficacy; Overcoming immune resistance.
CisplatinCisplatin-Induced Acute Kidney InjuryAucubin ameliorates histopathological changes and reduces serum markers of kidney injury in mice. nih.govAntioxidant and anti-inflammatory effects, reducing oxidative stress and inflammation in the kidneys. nih.govReduction of chemotherapy-induced nephrotoxicity.
Doxorubicin (Potential)Doxorubicin-Induced CardiotoxicityNatural antioxidants are known to reduce doxorubicin's cardiotoxicity. frontiersin.orgnih.govAucubin's antioxidant properties may mitigate oxidative stress in cardiac tissue caused by doxorubicin. researchgate.netmdpi.comReduction of chemotherapy-induced cardiotoxicity.
NSAIDs (Potential)InflammationAn extract containing aucubin demonstrated selective COX-2 inhibition. nih.govSynergistic anti-inflammatory action through shared pathways (COX-2 inhibition). nih.govnih.govEnhanced anti-inflammatory effect; Potential for NSAID dose reduction and fewer side effects.

Q & A

Q. What are the standard analytical methods for quantifying aucubin in plant extracts, and how do their sensitivities compare?

Aucubin is typically quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) paired with UV detection at 208 nm. However, mass spectrometry (MS) detection offers significantly higher specificity and sensitivity, as it eliminates spectral interferences and enhances signal clarity . For example, MS-based methods doubled sensitivity compared to UV detection in iridoid analysis . Basic protocols should validate method precision using calibration curves and spike-recovery experiments.

Q. How can researchers ensure the stability of aucubin during extraction and storage?

Aucubin degrades readily into its aglycone, aucubigenin, under acidic or enzymatic conditions. To stabilize it, use neutral pH solvents (e.g., water-methanol mixtures), low-temperature storage (−20°C), and inert atmospheres. Lyophilization of extracts can also reduce hydrolytic degradation . Pre-experimental stability tests under varying conditions are critical to protocol optimization.

Q. What plant sources and tissues are optimal for isolating aucubin?

Aucubin is abundant in Eucommia ulmoides seeds, Rehmannia glutinosa callus cultures, and Plantago species. In R. glutinosa, organogenic callus cultures yield 0.8 mg g⁻¹ DW aucubin, compared to 0.03 mg g⁻¹ DW in mature leaves . Prioritize young tissues or in vitro cultures, as aucubin often serves as a biosynthetic precursor for other iridoids .

Advanced Research Questions

Q. How can experimental design resolve contradictions in aucubin’s reported bioactivity across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from differences in purity, extraction methods, or cell/animal models. To address this:

  • Standardize extraction protocols (e.g., using Natural Deep Eutectic Solvents (NADES) with macroporous resins for consistent yields ).
  • Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate compound identity via NMR or HR-MS .
  • Use multi-omics approaches to contextualize aucubin’s mechanism within metabolic pathways .

Q. What in vitro strategies enhance aucubin production in plant cell cultures?

Optimize culture conditions using Response Surface Methodology (RSM). For example, Box-Behnken designs can test variables like DES composition, liquid/solid ratio, and temperature. In R. glutinosa, organogenic callus cultures under 6-week growth cycles yielded 0.8 mg g⁻¹ DW aucubin, suggesting developmental stage-specific biosynthesis . Elicitors (e.g., methyl jasmonate) may further upregulate iridoid pathways .

Q. How can researchers validate aucubin’s neuroprotective mechanisms in preclinical models?

Use lithium-pilocarpine-induced status epilepticus (SE) rat models to assess autophagy induction and necroptosis inhibition. In such studies, aucubin (20 mg/kg/day) reduced hippocampal neuron apoptosis by 40% via upregulating LC3-II and inhibiting RIPK1/RIPK3 pathways. Include immunohistochemistry and Western blotting to quantify pathway markers .

Q. What statistical methods are recommended for analyzing aucubin’s dose-response relationships?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) in tools like GraphPad Prism. For multi-variable optimization (e.g., extraction parameters), apply ANOVA to Box-Behnken or Central Composite Designs, reporting p-values and F-statistics . Pair this with Tukey’s post-hoc tests to compare group means in bioactivity assays .

Methodological Guidance

Q. How to design a PICOT framework for clinical aucubin studies?

  • Population : Patients with hepatic fibrosis (e.g., Stage F2-F3).
  • Intervention : Oral aucubin (50 mg/day) vs. placebo.
  • Comparison : Standard care (e.g., silymarin).
  • Outcome : Serum ALT reduction at 12 weeks.
  • Time : 6-month follow-up. This structure ensures alignment with clinical research standards .

Q. What are key pitfalls in interpreting aucubin’s antioxidant data?

  • Artifact interference : Use multiple assays (e.g., DPPH, FRAP, and cellular ROS assays) to cross-validate.
  • Pro-oxidant effects : Test at physiological concentrations (≤10 µM) to avoid suprapharmacological artifacts .
  • Matrix effects : Account for interactions between aucubin and plant co-extractives via LC-MS metabolomics .

Q. How to address low aucubin yields in traditional extraction methods?

Implement hybrid approaches:

  • Primary extraction : NADES (choline chloride-acetic acid, 1:2 molar ratio) at 50°C for 30 min .
  • Purification : Macroporous resin (HPD-450) eluted with 40% ethanol, achieving >90% purity .
  • Validation : Compare yields via HPLC-MS and calculate mass balance to identify loss points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhinanthin
Reactant of Route 2
Rhinanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.